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  • Product: Sodium (R,Z)-12-hydroxyoctadec-9-enoate
  • CAS: 5323-95-5

Core Science & Biosynthesis

Foundational

Sodium (R,Z)-12-hydroxyoctadec-9-enoate: Mechanistic Profiling and Pharmaceutical Applications

Executive Summary Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as sodium ricinoleate, is a multifunctional anionic surfactant and active pharmacological excipient derived from castor oil[1][2]. While historica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as sodium ricinoleate, is a multifunctional anionic surfactant and active pharmacological excipient derived from castor oil[1][2]. While historically recognized for its soap-forming and emulsifying properties, modern pharmaceutical science leverages its unique molecular architecture—specifically the C12 hydroxyl group and C9 cis-double bond—for advanced drug delivery and targeted physiological modulation[3]. This technical guide provides an in-depth analysis of its physicochemical properties, its role as a prostaglandin EP3 receptor agonist, its mechanism as a mucosal absorption enhancer, and the validated experimental protocols used to quantify its biological activity.

Molecular Architecture and Physicochemical Profile

The functional versatility of sodium ricinoleate stems from its amphiphilic structure. Unlike standard fatty acid salts, the presence of a hydroxyl group at the 12th carbon introduces significant steric hindrance and hydrogen-bonding capacity[3]. This structural anomaly prevents tight crystalline packing, resulting in a surfactant that forms highly stable, thermodynamically favorable micelles at lower concentrations and lathers more efficiently than comparable sodium soaps[4].

Quantitative Data Summary
PropertyValue
IUPAC Name Sodium (9Z,12R)-12-hydroxyoctadec-9-enoate
CAS Number 5323-95-5
Molecular Formula C18H33NaO3
Molar Mass 320.45 g/mol
Physical State White to off-white powder or viscous liquid
Solubility Highly soluble in water and alcohols
Primary Functions Anionic surfactant, Absorption enhancer, EP3 Agonist, Bactericide

Data aggregated from authoritative chemical databases[2][5].

Pharmacological Mechanisms of Action

As a Senior Application Scientist, I emphasize that excipients are rarely "inert." Sodium ricinoleate is a prime example of an excipient that actively modulates physiological pathways to enhance drug delivery and exert direct biological effects.

Prostaglandin EP3 Receptor Activation

The laxative and uterine-contracting properties of castor oil have been known for centuries, but the precise molecular target was only recently elucidated. Upon ingestion, lipases cleave the triglyceride to release ricinoleic acid (the active moiety of sodium ricinoleate)[6]. Ricinoleic acid acts as a highly specific agonist for the prostaglandin EP3 receptor , which is heavily expressed in the longitudinal smooth muscle layers of the intestines and the uterus[6]. Activation of EP3 triggers a G-protein signaling cascade that elevates intracellular calcium, resulting in robust smooth muscle contraction[6].

Mucosal Absorption Enhancement via Nitric Oxide (NO)

In drug formulation, sodium ricinoleate is utilized as a potent absorption enhancer for hydrophilic macromolecules. Its mechanism transcends simple surfactant-mediated membrane fluidization. Exposure of the intestinal mucosa to sodium ricinoleate actively stimulates Nitric Oxide Synthase (NOS), leading to a localized surge in Nitric Oxide (NO) production[7]. This NO acts as a paracrine signaling molecule that alters the conformation of tight junction proteins, thereby increasing paracellular permeability and facilitating the uptake of co-administered therapeutics[7].

G SR Sodium (R,Z)-12-hydroxyoctadec-9-enoate (Sodium Ricinoleate) RA Ricinoleic Acid (Active Moiety) SR->RA Dissociation / Lipase Action EP3 Prostaglandin EP3 Receptor (Smooth Muscle) RA->EP3 Agonist Binding NOS Nitric Oxide Synthase (NOS) RA->NOS Stimulates G_protein G-protein Signaling Cascade EP3->G_protein Ca2 Intracellular Ca2+ Release G_protein->Ca2 Contraction Smooth Muscle Contraction (Laxation / Uterine Spasm) Ca2->Contraction NO Nitric Oxide (NO) Production NOS->NO Permeability Mucosal Permeability Alteration (Absorption Enhancement) NO->Permeability

Pathway of Sodium Ricinoleate mediating EP3 activation and NO-induced permeability.

Formulation and Industrial Applications

Beyond its pharmacological receptor interactions, the physicochemical properties of sodium ricinoleate make it a highly valuable industrial and pharmaceutical agent:

  • Lipid-Based Drug Delivery Systems (LBDDS): It acts as a primary emulsifier, reducing interfacial tension to stabilize oil-in-water emulsions and microemulsions, ensuring uniform dispersion of poorly water-soluble APIs[2][3].

  • Antimicrobial & Dental Formulations: It possesses inherent bactericidal properties[4]. Historically, it was the active ingredient ("SR") in Gibbs SR toothpaste, famously the first product ever advertised on British television in 1955[4].

  • Cosmetics: It is widely used in personal care products as a gentle cleansing agent, viscosity modifier, and skin-conditioning surfactant[1][2].

Experimental Methodologies: Ex Vivo NO Quantification

When designing an ex vivo assay to quantify NO production induced by sodium ricinoleate, the primary challenge is the transient half-life of nitric oxide. To capture this, we do not measure NO directly; instead, we quantify downstream stable metabolites (like citrulline via HPLC) or utilize spectrophotometric shifts (e.g., oxyhemoglobin to methemoglobin oxidation)[7].

Furthermore, any robust protocol must be a self-validating system . To prove causality—that the NO spike is genuinely mediated by sodium ricinoleate-induced NOS activation and not a mechanical artifact—we introduce L-NAME (Nω-Nitro-L-arginine methyl ester), a competitive NOS inhibitor, into a parallel control arm[7].

Protocol: Ex Vivo Assessment of Intestinal NO Production
  • Tissue Preparation: Excise full-thickness segments of the ileum or colon from the animal model. Cut the tissue into 2–3 mm pieces (approx. 300 mg total weight)[7]. Causality: Mincing the tissue maximizes the surface area exposed to the surfactant while maintaining the structural integrity of the mucosal layers.

  • Incubation: Suspend the tissue in 4 mL of phosphate-buffered saline (pH 7.0). Introduce sodium ricinoleate at a concentration of 10−3 to 10−5 M. Incubate for 15 minutes at 37°C[7].

    • Self-Validation Control: In a parallel sample, pre-incubate the tissue with L-NAME (6.25–25 mg/kg equivalent) before adding sodium ricinoleate. A successful assay will show NO enhancement in the primary sample and complete reversal/inhibition in the L-NAME sample[7].

  • Homogenization: Immediately transfer the incubate to an ice bath. Homogenize for 30 seconds using an Ultra-Turrax homogenizer, then centrifuge at 10,000 × g for 10 minutes at 4°C[7]. Causality: Strict temperature control (4°C) halts enzymatic degradation and preserves the labile NO metabolites for accurate downstream quantification.

  • Spectrophotometric Assay: Incubate 0.2 mL aliquots of the supernatant in 50 mM Tris-HCl (pH 7.4) with an HbO2​ solution (0.05 mM per heme). Measure the oxidation of oxyhemoglobin to methemoglobin using a double-beam spectrophotometer[7].

  • Data Analysis: Express results as NO production in nmoles/mg of protein[7].

Workflow Tissue 1. Tissue Preparation Excision of ileum/colon Cut into 2-3 mm pieces Incubation 2. Incubation 15 min at 37°C with 10^-3 M Sodium Ricinoleate Tissue->Incubation Homogenization 3. Homogenization Ultra-Turrax on ice Centrifuge 10,000 x g, 10 min Incubation->Homogenization Assay 4. NO Quantification HPLC (Citrulline formation) or Spectrophotometry (Methemoglobin) Homogenization->Assay Analysis 5. Data Analysis Calculate NO production (nmoles/mg protein) Assay->Analysis Control Self-Validation Control Pre-incubate with L-NAME (NOS Inhibitor) to verify NO origin Control->Incubation Parallel run

Ex vivo experimental workflow for quantifying NO production with L-NAME validation.

Safety, Toxicity, and Regulatory Considerations

Sodium ricinoleate is generally recognized as safe for its intended uses in cosmetics and pharmaceuticals. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated ricinoleates and concluded they are safe as cosmetic ingredients in current practices of use[8]. Furthermore, sodium ricinoleate is highly biodegradable, offering an excellent environmental profile[2]. However, as with many potent anionic surfactants, high concentrations can strip epidermal lipids, acting as an irritant to human skin and mucous membranes, which necessitates careful dose-titration in topical and mucosal formulations[4].

References

  • Wikipedia - Sodium ricinoleate URL:[Link]

  • Silver Fern Chemical - Sodium Ricinoleate Supplier | 5323-95-5 URL:[Link]

  • Haz-Map - Sodium ricinoleate - Hazardous Agents URL: [Link]

  • Taylor & Francis Online - RICINOLEIC ACID, THE ACTIVE INGREDIENT OF CASTOR OIL, INCREASES NITRIC OXIDE SYNTHASE ACTIVITY IN RAT INTESTINE URL:[Link]

  • Cosmetic Ingredient Review (CIR) - Safety Assessment of Ricinus Communis (Castor) Seed Oil and Ricinoleates as Used in Cosmetics URL: [Link]

  • PubMed Central (PMC) - Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors URL:[Link]

Sources

Exploratory

Sodium (R,Z)-12-hydroxyoctadec-9-enoate properties and characteristics

An In-Depth Technical Guide to Sodium (R,Z)-12-hydroxyoctadec-9-enoate Authored by: A Senior Application Scientist Introduction Sodium (R,Z)-12-hydroxyoctadec-9-enoate, more commonly known as Sodium Ricinoleate, is the s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Authored by: A Senior Application Scientist

Introduction

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, more commonly known as Sodium Ricinoleate, is the sodium salt of ricinoleic acid.[1][2] Ricinoleic acid is a unique 18-carbon, unsaturated hydroxy fatty acid that constitutes approximately 90% of the fatty acid content of castor oil, derived from the seeds of the Ricinus communis plant.[3][4] This compound's distinctive molecular structure, featuring a hydroxyl group on the 12th carbon and a double bond at the 9th carbon, imparts a combination of properties that make it a highly versatile and functional ingredient across numerous industries.[4][5]

Primarily recognized for its exceptional surfactant properties, Sodium Ricinoleate functions as a potent emulsifier, cleansing agent, and skin conditioner.[1][4][5] Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic fatty acid tail, allows it to reduce the surface tension between immiscible liquids like oil and water, facilitating the formation of stable emulsions.[1][6] This guide provides a comprehensive technical overview of Sodium Ricinoleate, detailing its physicochemical properties, synthesis, mechanisms of action, and diverse applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties and Molecular Structure

Sodium Ricinoleate is an anionic surfactant valued for its consistent quality and functional behavior.[7] Its unique structure, derived from its parent fatty acid, is fundamental to its function. The presence of the hydroxyl group increases its polarity and solubility in alcohol compared to other fatty acids.[4]

Molecular Structure:

  • IUPAC Name: Sodium (9Z,12R)-12-hydroxyoctadec-9-enoate[2]

  • CAS Number: 5323-95-5[2]

  • Molecular Formula: C₁₈H₃₃NaO₃[1][2]

  • SMILES: [Na+].CCCCCCC\C=C/CCCCCCCC([O-])=O[8]

The combination of a long, non-polar hydrocarbon chain, a polar carboxylate group, and a mid-chain hydroxyl group creates a molecule with a distinct hydrophilic-lipophilic balance (HLB), driving its efficacy as a surface-active agent.

Table 1: Core Physicochemical Characteristics
PropertyValue / DescriptionSource(s)
Molecular Weight 320.45 g/mol [1][9]
Appearance White to off-white, pale yellow, or orange-to-green powder, flakes, or viscous liquid.[1][7][10][1][7][10]
Solubility Soluble in water and alcohol.[1][7][10][1][7][10]
Odor Mild, characteristic, or odorless.[7][10][7][10]
Purity Commercially available in various purities, often ≥93%.[9][9]
Chemical Class Anionic Surfactant, Basic Organic Salt.[7][11][7][11]

Synthesis and Manufacturing Overview

The industrial production of Sodium Ricinoleate is a straightforward and well-established process rooted in the chemistry of fats and oils. The primary method involves the saponification (or neutralization) of ricinoleic acid, which is first obtained from castor oil.[7]

The causality behind this choice is efficiency and purity. Castor oil is a readily available, renewable resource exceptionally rich in ricinoleic acid, making it the ideal starting material.[4][5] The saponification process is a reliable chemical transformation that ensures high conversion to the desired sodium salt.

High-Level Manufacturing Workflow
  • Hydrolysis of Castor Oil: The triglyceride esters in castor oil are hydrolyzed to yield free fatty acids (predominantly ricinoleic acid) and glycerol. This can be achieved through various methods, including alkaline hydrolysis.[12]

  • Purification of Ricinoleic Acid: The resulting mixture of fatty acids is purified to isolate ricinoleic acid from other minor components like stearic and oleic acids.[13][14]

  • Neutralization (Saponification): The purified ricinoleic acid is then neutralized with a sodium-based alkali, typically sodium hydroxide (NaOH), in a controlled reaction. This converts the carboxylic acid into its corresponding sodium salt, Sodium Ricinoleate.[5][7]

  • Purification and Drying: The final product is purified to remove any residual free alkali or moisture and then dried to produce a powder, flake, or concentrated liquid, depending on the desired final form.[7]

Diagram 1: Manufacturing Workflow

G cluster_0 Step 1: Source & Extraction cluster_1 Step 2: Chemical Conversion cluster_2 Step 3: Final Processing CastorOil Castor Oil (Triglyceride of Ricinoleic Acid) Hydrolysis Hydrolysis CastorOil->Hydrolysis Cleavage RicinoleicAcid Purified Ricinoleic Acid Hydrolysis->RicinoleicAcid Isolation Neutralization Neutralization (with NaOH) Purification Purification & Drying Neutralization->Purification RicinoleicAcid->Neutralization Salt Formation FinalProduct Sodium Ricinoleate (Powder/Liquid) Purification->FinalProduct

Caption: High-level workflow for Sodium Ricinoleate synthesis.

Mechanism of Action and Biological Activity

The utility of Sodium Ricinoleate stems from several key mechanisms, ranging from fundamental surface chemistry to specific biological interactions.

Surfactant and Emulsifying Action

As an amphiphilic molecule, Sodium Ricinoleate positions itself at the oil-water interface, reducing interfacial tension.[1][6] The lipophilic (fat-loving) 18-carbon tail orients into the oil phase, while the hydrophilic (water-loving) sodium carboxylate head remains in the aqueous phase. This action stabilizes emulsions by preventing the coalescence of oil droplets, making it invaluable in creams, lotions, and other biphasic systems.[5][6]

Antimicrobial and Bactericidal Properties

Sodium Ricinoleate is known to exhibit mild bactericidal and antimicrobial activity.[1][2][10] This property is beneficial for its role as a preservative in certain formulations.[1] Its surfactant nature can disrupt bacterial cell membranes, leading to loss of integrity and cell death. It has also been shown to inhibit biofilm formation, although the precise mechanism is still under investigation.[15]

Physiological Effects (Ricinoleic Acid Mediated)

The most well-documented physiological effect is the purgative or laxative action associated with castor oil, which is mediated by its active component, ricinoleic acid.[3] After ingestion, castor oil is hydrolyzed in the gut, releasing ricinoleic acid. This fatty acid then activates prostanoid EP3 receptors on the smooth muscle cells of the intestine and uterus. This receptor activation stimulates muscle contractions, leading to increased intestinal motility.

Diagram 2: Ricinoleic Acid Signaling Pathway

G cluster_input Input cluster_cellular Cellular Interaction cluster_output Physiological Response RicinoleicAcid Ricinoleic Acid (from Sodium Ricinoleate) EP3Receptor Prostanoid EP3 Receptor (on Smooth Muscle Cell) RicinoleicAcid->EP3Receptor Binds to GProtein G-Protein Activation EP3Receptor->GProtein Activates Contraction Intestinal/Uterine Muscle Contraction GProtein->Contraction Triggers Motility Increased Motility (Laxative Effect) Contraction->Motility Results in

Caption: Mechanism of ricinoleic acid-induced smooth muscle contraction.

Applications in Drug Development and Research

Sodium Ricinoleate's multifunctional properties make it a valuable compound in both pharmaceutical formulations and industrial applications.

  • Pharmaceutical Excipient: It serves as a functional excipient to enhance drug delivery systems.[16] Its surfactant properties can improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), which is a critical challenge in modern drug development.[9][16] It is also used to create stable emulsions for topical, oral, or parenteral drug preparations.[16]

  • Cosmetics and Personal Care: This is one of the largest application areas. It is used as a cleansing agent in soaps and shampoos, an emulsifier in creams and lotions, and a skin-conditioning agent.[4][5][16] Its mildness makes it suitable for sensitive skin formulations.[5]

  • Industrial and Agricultural Uses: In industrial settings, it is used in cleaning agents for its ability to break down grease.[4][16] It also finds use as a wetting and dispersing agent in textiles, leather processing, and some agricultural pesticide formulations to improve spreadability.[5][16]

  • Research Applications: In laboratory settings, Sodium Ricinoleate serves as a model compound for studying lipid interactions, surfactant behavior, and membrane disruption.[9][11]

Experimental Protocol: Purification of Sodium Ricinoleate

This protocol describes a laboratory-scale method for preparing purified Sodium Ricinoleate from crude ricinoleic acid, adapted from established chemical principles.[13][14] This self-validating system relies on the differential solubility of fatty acid salts to achieve purification.

Methodology
  • Preparation of Barium Ricinoleate (Intermediate):

    • Dissolve crude ricinoleic acid (obtained from castor oil saponification) in 95% ethyl alcohol to make a 20% solution.

    • Heat the solution gently to ensure complete dissolution.

    • Add a 10% aqueous solution of barium chloride (BaCl₂) to the alcoholic soap solution. Barium ricinoleate will precipitate out, while more soluble barium salts of other fatty acids (like oleate) remain in solution.

    • Filter the precipitate and wash thoroughly with 95% alcohol to remove impurities.

  • Conversion to Free Ricinoleic Acid:

    • Suspend the purified barium ricinoleate precipitate in a separatory funnel with a 10% hydrochloric acid (HCl) solution.

    • Shake vigorously. The barium soap will be converted to insoluble ricinoleic acid and soluble barium chloride.

    • Allow the layers to separate and draw off the lower aqueous HCl layer.

    • Wash the ricinoleic acid layer with a dilute sulfuric acid (H₂SO₄) solution to remove any final traces of barium, followed by several washes with distilled water until the washings are neutral.

  • Formation of Pure Sodium Ricinoleate:

    • Carefully neutralize the purified ricinoleic acid with a stoichiometric amount of a concentrated, high-purity sodium hydroxide (NaOH) solution. Monitor the pH to ensure complete neutralization without excess alkali.

    • The resulting solution is a pure aqueous solution of Sodium Ricinoleate.

  • Drying and Isolation:

    • Evaporate the water from the solution under reduced pressure or by gentle heating (e.g., at 35°C) to yield the solid, purified Sodium Ricinoleate.[13]

Diagram 3: Experimental Purification Workflow

G CrudeRA Crude Ricinoleic Acid in 95% EtOH AddBaCl2 Add 10% BaCl2 Solution CrudeRA->AddBaCl2 Precipitate Precipitate Barium Ricinoleate AddBaCl2->Precipitate Selective Precipitation FilterWash Filter & Wash Precipitate Precipitate->FilterWash AddHCl Treat with 10% HCl FilterWash->AddHCl Separate Separate Layers (Isolate Ricinoleic Acid) AddHCl->Separate Acid Liberation Neutralize Neutralize with NaOH Separate->Neutralize Salt Formation Dry Evaporate & Dry Neutralize->Dry PureSR Pure Sodium Ricinoleate Dry->PureSR

Caption: Step-by-step workflow for the purification of Sodium Ricinoleate.

Toxicology and Safety Profile

Sodium Ricinoleate is generally considered to have low acute and chronic toxicity.[10] However, as a surfactant, it can cause irritation and sensitization in some contexts.

  • Irritation: It is a known irritant to skin and mucous membranes, a predictable effect for a soap-like molecule.[2][3][10]

  • Sensitization: It may induce a Type IV dermal sensitization response in individuals who have been previously sensitized.[3][10] It's important to note that food-grade and cosmetic-grade Sodium Ricinoleate are processed to be free of the castor bean constituents responsible for Type I immediate hypersensitivity reactions.[2][3]

  • Toxicity Data: Feeding studies with castor oil in rodents established a No Observable Adverse Effect Level (NOAEL) of 5,000 mg/kg/day in rats and 7,500 mg/kg/day in mice.[3] Based on these figures, an Acceptable Daily Intake (ADI) for ricinoleic acid in humans has been estimated to be as high as 2,400 mg/person.[3]

  • Genotoxicity: No significant genotoxic effects have been observed in bacterial or mammalian assays.[10]

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Sodium Ricinoleate is safe as a cosmetic ingredient in the current practices of use and concentration.[17]

Conclusion

Sodium (R,Z)-12-hydroxyoctadec-9-enoate is a multifunctional, bio-based anionic surfactant with a long history of safe and effective use.[5][16] Its unique chemical structure, inherited from ricinoleic acid, provides potent emulsifying, cleansing, and solubilizing capabilities. These properties have secured its role as a key ingredient in cosmetics, personal care products, and as a valuable excipient in pharmaceutical formulations aimed at improving drug delivery.[9][16] Coupled with its mild antimicrobial activity and derivation from a renewable resource, Sodium Ricinoleate remains a compound of significant interest for scientists and formulators seeking high-performance, sustainable ingredients.

References

  • Sodium Ricinoleate Product Overview - Nova Industries. (2025). Nova Industries. Available at: [Link]

  • Burdock, G. A., Carabin, I. G., & Griffiths, J. C. (2006). Toxicology and pharmacology of sodium ricinoleate. Food and Chemical Toxicology, 44(10), 1689–1698. Available at: [Link]

  • Sodium ricinoleate - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Sodium ricinoleate - Grokipedia. (n.d.). Grokipedia. Available at: [Link]

  • Exploring the Multifaceted Applications of Sodium Ricinoleate in Modern Industry. (2026). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • The Importance and Applications of Ricinoleates Derived from Castor Oil. (2025). Acme-Hardesty. Available at: [Link]

  • Sodium Ricinoleate | C18H33NaO3 | CID 23687338 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis - PMC. (2024). National Center for Biotechnology Information. Available at: [Link]

  • SODIUM RICINOLEATE – Ingredient - COSMILE Europe. (n.d.). COSMILE Europe. Available at: [Link]

  • Safety Assessment of Ricinus Communis (Castor) Seed Oil and Ricinoleates as Used in Cosmetics. (2024). Cosmetic Ingredient Review. Available at: [Link]

  • Toxicology and pharmacology of sodium ricinoleate | Request PDF - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • SODIUM RICINOLEATE – Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Available at: [Link]

  • Sodium Ricinoleate Supplier | 5323-95-5 | Your Reliable Distributor Silver Fern. (n.d.). Silver Fern Chemical, Inc. Available at: [Link]

  • Sodium (R,Z)-12-Hydroxyoctadec-9-Enoate - Aaronchem. (n.d.). Aaron Chemistry. Available at: [Link]

  • Halvorson, H. O. (1927). The preparation of pure sodium ricinoleate. Proceedings of the Society for Experimental Biology and Medicine, 24(6), 553-554. Available at: [Link]

  • Sodium;12-hydroxyoctadec-9-enoate | C18H33NaO3 | CID 44135714 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Reactions of sodium ricinoleate. (n.d.). ISSR. Available at: [Link]

  • sodium (9Z,12R)-12-hydroxyoctadec-9-enoate | 5323-95-5 - Molport. (n.d.). Molport. Available at: [Link]

  • Sodium ricinoleate - SIELC Technologies. (2018). SIELC Technologies. Available at: [Link]

  • Rider, T. H. (1934). U.S. Patent No. 1,955,021. Washington, DC: U.S. Patent and Trademark Office.
  • Sodium ricinoleate - CAS Common Chemistry. (n.d.). CAS. Available at: [Link]

  • Preparation of Ricinoleic Acid from Castor Oil: A Review - ResearchGate. (2022). ResearchGate. Available at: [Link]

Sources

Foundational

Structural and Functional Profiling of Sodium (R,Z)-12-hydroxyoctadec-9-enoate in Advanced Therapeutics

Executive Summary Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as sodium ricinoleate, is a highly specialized anionic surfactant and bioactive lipid salt derived from Ricinus communis (castor) oil[1]. Characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as sodium ricinoleate, is a highly specialized anionic surfactant and bioactive lipid salt derived from Ricinus communis (castor) oil[1]. Characterized by an 18-carbon chain, a cis-double bond at the C9 position, and a chiral hydroxyl group at the C12 position, this molecule possesses a unique amphiphilic architecture. In modern pharmaceutical sciences, it has transcended its historical use as a simple saponifying agent to become a critical excipient in lipid-based nanocarrier systems, a potent bactericidal agent, and a mucosal absorption enhancer[2][3]. This whitepaper provides a comprehensive technical analysis of its chemical structure, analytical characterization, biological mechanisms, and validated experimental protocols for formulation scientists.

Chemical Identity & Structural Elucidation

The unique physicochemical behavior of sodium ricinoleate is dictated by its precise stereochemistry and functional groups. The presence of the secondary hydroxyl group at C12 introduces a hydrogen-bonding donor/acceptor site within the hydrophobic tail, significantly altering its micellization thermodynamics compared to standard fatty acid salts like sodium oleate or stearate[4].

  • IUPAC Name: Sodium (9Z,12R)-12-hydroxyoctadec-9-enoate[1]

  • CAS Registry Number: 5323-95-5[1]

  • Molecular Formula: C₁₈H₃₃NaO₃[1]

  • Molecular Weight: 320.45 g/mol

Analytical Characterization (NMR Spectroscopy)

To ensure batch-to-batch consistency and verify the integrity of the cis-double bond and chiral hydroxyl group, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[5]. The chemical shifts provide a distinct fingerprint for the molecule.

Table 1: Standardized ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) [5]

Functional Group¹H NMR Shift (δ, ppm)¹³C NMR Shift (δ, ppm)Structural Significance
Terminal Methyl (-CH₃) 0.81 (t)14.2Anchors the hydrophobic tail.
Aliphatic Chain (-CH₂-) 1.14 – 1.32 (m)22.65 – 36.87Dominates van der Waals interactions in micelle cores.
Alpha-Carbon (-CH₂-COO⁻) 2.23 (t)N/AProximity to the electron-withdrawing carboxylate.
Hydroxyl-bearing Carbon (-CH-OH) 3.55 (m)71.52Chiral center (R-configuration); disrupts tail packing.
Olefinic Protons (-CH=CH-) 5.22 – 5.55 (m)125.26, 133.38Z (cis) geometry introduces a rigid "kink" in the chain.
Carboxylate Carbon (-COO⁻) N/A174.37Primary hydrophilic headgroup; drives aqueous solubility.

Physicochemical Self-Assembly & Phase Behavior

In aqueous environments, sodium ricinoleate exhibits complex self-assembly. The spatial separation between the hydrophilic carboxylate headgroup and the mid-chain hydroxyl group prevents dense packing of the hydrophobic tails. This structural "frustration" lowers the Krafft point and allows the formation of flexible, dynamic micelles. At elevated concentrations or specific thermal thresholds, it transitions into thermotropic liquid crystalline phases[1].

G M Monomeric Sodium Ricinoleate (Aqueous Phase) CMC Critical Micelle Concentration (CMC) Reached M->CMC MICE Micelle Formation (Hydrophobic Core) CMC->MICE LC Thermotropic Liquid Crystalline Phase MICE->LC Increased Conc./Temp

Caption: Thermodynamic self-assembly pathway of sodium ricinoleate in aqueous media.

Mechanisms of Action in Biological Systems

Sodium ricinoleate is not merely a passive excipient; it actively modulates biological interfaces. Its utility in drug development is bifurcated into two primary domains: absorption enhancement for poorly permeable drugs and direct antimicrobial action.

Drug Delivery and Absorption Enhancement

In lipid-based drug delivery systems (LBDDS) and nanocapsules, sodium ricinoleate acts as a potent edge activator and absorption enhancer[2][6]. The cis-double bond and the C12 hydroxyl group insert into the phospholipid bilayers of epithelial cell membranes. This insertion increases membrane fluidity (lipid bilayer fluidization) and transiently modulates tight junction proteins, facilitating paracellular and transcellular transport of active pharmaceutical ingredients (APIs).

Bactericidal and Anti-Biofilm Activity

Sodium ricinoleate exhibits pronounced bactericidal properties, particularly against Gram-positive bacteria and specific fungal strains (e.g., Candida albicans)[7]. The mechanism is driven by its surfactant nature: the amphiphilic molecules partition into the bacterial cell wall matrix, causing glycosidic bond splitting and structural rupture[3]. This irreversible damage leads to the leakage of cytoplasmic contents and subsequent cell death[2][7]. Furthermore, it actively inhibits the adherence of microbes to surfaces, preventing biofilm formation—a property historically leveraged in periodontal and endodontic formulations[3][8].

G cluster_0 Bactericidal Mechanism cluster_1 Drug Delivery (Absorption) SR Sodium Ricinoleate (Surfactant Action) CW Cell Wall Matrix Interaction SR->CW TJ Tight Junction Modulation SR->TJ LB Lipid Bilayer Fluidization SR->LB GB Glycosidic Bond Splitting CW->GB LY Cytoplasmic Leakage & Cell Death GB->LY EN Enhanced Paracellular/Transcellular Uptake TJ->EN LB->EN

Caption: Dual mechanism of action: bactericidal disruption and drug absorption enhancement.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, explaining the causality behind critical experimental parameters.

Protocol 1: Controlled Synthesis and Purification of Sodium Ricinoleate

This protocol outlines the base-catalyzed saponification of methyl ricinoleate (or ricinoleic acid) to yield high-purity sodium ricinoleate[5].

Materials: Methyl ricinoleate, 50% (w/w) NaOH aqueous solution, distilled water, 32% Hydrochloric acid (HCl). Procedure:

  • Reaction Initiation: Combine an equimolar mixture of methyl ricinoleate and 50% NaOH in a 3-necked round-bottom flask containing 30 mL of distilled water.

    • Causality: Using a highly concentrated (50%) NaOH solution minimizes the aqueous volume, driving the saponification equilibrium forward while preventing the hydrolysis of the newly formed salt back into free fatty acids.

  • Thermal Reflux: Heat the mixture under reflux at 80 °C for 1.5 hours with continuous mechanical stirring.

    • Causality: The 80 °C threshold provides sufficient activation energy to overcome the steric hindrance of the long aliphatic chain without causing thermal degradation or isomerization of the sensitive Z-double bond at C9[5].

  • Neutralization & pH Adjustment: Cool the resulting yellow mixture to room temperature. Carefully titrate with 32% HCl until the solution reaches pH ~7.0.

    • Causality: Unreacted NaOH must be neutralized to prevent severe tissue irritation in downstream pharmaceutical applications. A pH of exactly 7.0 ensures the carboxylate remains ionized (soluble) while precipitating out unreacted hydrophobic impurities[5][8].

  • Purification: Centrifuge the clear liquid at 10,000 RPM for 15 minutes. Wash the precipitate three times with distilled water and lyophilize to obtain a pale white solid[1][5].

Protocol 2: HPLC-UV Quantification in Polymeric Nanocapsules

Accurate quantification of sodium ricinoleate in nanocarrier formulations is challenging due to the lack of strong chromophores. This validated HPLC method utilizes an acidified mobile phase to ensure peak symmetry[6].

Equipment: HPLC system equipped with a UV-Vis detector (set to 210 nm) and a C18 Reverse-Phase column (4.6 x 150 mm, 5 µm). Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile : Water in a 65:35 (v/v) ratio. Acidify the aqueous phase with 1.5% phosphoric acid.

    • Causality: The high organic modifier (65% ACN) is required to elute the highly hydrophobic 18-carbon chain. The addition of 1.5% phosphoric acid suppresses the ionization of the carboxylate group, forcing the molecule into its protonated state. This prevents secondary interactions with the silica column matrix, eliminating peak tailing and ensuring a sharp, symmetric peak[6].

  • Sample Extraction: Disrupt the nanocapsules using a 1:1 mixture of methanol and mobile phase, followed by ultrasonication for 10 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Inject 20 µL of the sample at a flow rate of 1.0 mL/min.

    • Validation Check: The ricinoleic derivative should elute as a symmetric peak at a retention time of approximately 7.5 minutes[6].

  • Nanocapsule Validation: Concurrent dynamic light scattering (DLS) should confirm nanocapsule integrity (Size: 309–441 nm, PDI < 0.2, Zeta potential ~ −30 mV)[6].

References

  • PubChem: Sodium Ricinoleate (CID 23687338) . National Center for Biotechnology Information (NIH). Available at:[Link]

  • Sodium ricinoleate - Wikipedia . Wikimedia Foundation. Available at:[Link]

  • Universal Journal of Pharmaceutical Research: Bioactive extracts and nano-formulation . UJPR. Available at:[Link]

  • US Patent 4130638A - Mouthwash compositions (Sodium ricinoleate stability). Google Patents.
  • Toxicology and pharmacology of sodium ricinoleate . Food and Chemical Toxicology (via ResearchGate). Available at:[Link]

  • Antimicrobial activity of complete denture cleanser solutions based on sodium hypochlorite and Ricinus communis . Journal of Applied Oral Science (via PMC/NIH). Available at:[Link]

  • Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis (NMR Data) . MDPI. Available at:[Link]

  • Sodium Ricinoleate Product Overview . Nova Industries. Available at: [Link]

Sources

Exploratory

Synthesis Pathways and Industrial Applications of Sodium (R,Z)-12-hydroxyoctadec-9-enoate: A Comprehensive Technical Guide

Executive Summary Sodium (R,Z)-12-hydroxyoctadec-9-enoate, universally known as Sodium Ricinoleate ( C18​H33​NaO3​ ), is a high-value organometallic salt derived from the saponification or neutralization of ricinoleic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, universally known as Sodium Ricinoleate ( C18​H33​NaO3​ ), is a high-value organometallic salt derived from the saponification or neutralization of ricinoleic acid. As a highly polar, unsaturated fatty acid salt, it occupies a critical niche in both pharmaceutical drug delivery (as a permeation enhancer and vascular sclerosant) and green industrial chemistry (as a solid-phase precursor for sebacic acid). This whitepaper details the mechanistic pathways, causal experimental parameters, and self-validating protocols required to synthesize and purify this compound.

Chemical Profile & Pharmacological Significance

Sodium ricinoleate is the principal sodium salt derived from Ricinus communis (castor) seed oil, which contains 70–90% ricinoleic acid triglycerides 1[1].

Structural Causality: The molecule is distinguished by a hydroxyl group at the C-12 position and a cis double bond at the C-9 position. This specific stereochemistry introduces significant steric hindrance, preventing the aliphatic chains from packing tightly. Consequently, sodium ricinoleate exhibits exceptional solubility and surfactant properties compared to standard fatty acid soaps 2[2].

Mechanism of Action in Medicine: In vascular medicine, sodium ricinoleate is utilized as an injectable sclerosant. Its potent surfactant action disrupts the lipid bilayers of endothelial cells. This deliberate cellular damage induces localized thrombosis and an inflammatory healing cascade, ultimately resulting in the permanent fibrosis and obliteration of targeted varicose veins 3[3].

Mechanism A Sodium Ricinoleate Injection B Endothelial Cell Membrane Disruption A->B Surfactant Action C Localized Thrombosis & Inflammation B->C Cellular Content Loss D Vessel Fibrosis (Obliteration) C->D Healing Cascade

Mechanism of action for Sodium Ricinoleate as a vascular sclerosant.

Primary Synthesis Pathway: Saponification of Castor Oil

The most scalable industrial method for synthesizing sodium ricinoleate is the direct alkaline hydrolysis (saponification) of castor oil .

Causality of Experimental Choices: Saponification requires a strong alkali (NaOH) to cleave the ester bonds of the triglyceride. An equimolar or slight excess of NaOH is utilized to drive the reaction to completion. Ethanol is introduced as a co-solvent because it bridges the aqueous NaOH phase and the hydrophobic lipid phase, ensuring a homogeneous reaction mixture that prevents localized unreacted pockets 4[4].

Protocol 2.1: Direct Saponification Workflow

This protocol is a self-validating system; the transition from a biphasic emulsion to a clear, homogeneous liquid indicates successful ester cleavage.

  • Preparation: In a 3-necked round-bottom flask, combine castor oil with an equimolar mixture of a 50% NaOH aqueous solution 5[5].

  • Solvent Addition: Add distilled water (e.g., 30 mL per standard batch) and ethanol to facilitate phase mixing.

  • Thermal Activation: Heat the mixture under reflux at 80 °C for 1.5 to 5 hours with continuous mechanical stirring 5[5].

  • pH Calibration: To extract the remaining unreacted NaOH, carefully add 32% hydrochloric acid (HCl) dropwise until the mixture reaches a pH of ~7 5[5]. Crucial Check: Over-acidification (pH < 5) will erroneously protonate the sodium ricinoleate back into insoluble ricinoleic acid.

  • Isolation: Collect the clear liquid and centrifuge it three times with distilled water to separate the crude sodium ricinoleate from the glycerol byproduct 5[5].

Workflow A Castor Oil (Triglycerides) B Saponification (NaOH, H2O/EtOH, 80°C) A->B Hydrolysis C Crude Sodium Ricinoleate + Glycerol B->C Cleavage D Purification (Centrifugation, pH ~7) C->D Phase Separation E Sodium (R,Z)-12-hydroxyoctadec-9-enoate D->E Isolation

Workflow for the synthesis and purification of Sodium Ricinoleate via saponification.

High-Purity Synthesis: Direct Neutralization of Ricinoleic Acid

For pharmaceutical-grade applications requiring strict stoichiometric control, direct neutralization of purified ricinoleic acid is preferred. This pathway avoids contamination from trace fatty acids (linoleic, oleic, stearic) naturally present in castor oil.

Protocol 3.1: Ethanolic Neutralization
  • Dissolution: Dissolve high-purity ricinoleic acid in ethanol to achieve a 1.0 M concentration 6[6].

  • Base Preparation: Prepare an equimolar solution of sodium hydroxide (or sodium methoxide) in ethanol 6[6].

  • Reaction: Add the base dropwise to the ricinoleic acid solution at 64 °C – 78 °C under continuous stirring 6[6].

  • Maturation: Maintain the reaction for 4–5 hours. Self-Validation: The system will transition from cloudy to a completely clear solution, visually confirming full conversion to the sodium salt 6[6].

  • Recovery: Recover the ethanol solvent via distillation to yield the purified solid sodium ricinoleate.

Downstream Application: Solid-Phase Cleavage to Sebacic Acid

Sodium ricinoleate is a critical intermediate in the green synthesis of sebacic acid—a vital monomer used in bioplastics, lubricants, and cosmetics.

Causality of Experimental Choices: Unlike liquid ricinoleic acid, sodium ricinoleate is a solid at room temperature. This physical property allows it to be ground into a fine powder with alkali and catalysts, enabling solid-phase cleavage in a tubular furnace 7[7]. This entirely eliminates the need for toxic thinning agents (like phenol or cresol) traditionally required for liquid-phase cleavage, drastically improving the environmental profile and heat transfer efficiency 7[7].

Protocol 4.1: Solid-Phase Cleavage
  • Milling: Grind sodium ricinoleate and Potassium Hydroxide (KOH) into a powder at a precise mass ratio of 5:4 7[7].

  • Catalyst Addition: Add 1% (w/w) Iron (III) oxide ( Fe2​O3​ ) as a catalyst to oxidize the aldehyde intermediate, driving the reaction toward sebacic acid formation 7[7].

  • Thermal Cleavage: Place the powdered reactants in a stainless-steel sleeve inside a quartz tubular furnace. Heat to 543 K (270 °C) for 60 minutes 8[8].

  • Atmospheric Control: Maintain an absolute pressure of 0.09 MPa. Causality: Conducting the reaction under a vacuum prevents the oxidation of the C=C double bonds in sodium ricinoleate, which would otherwise decrease the yield by ~7.7% 7[7].

Cleavage A Sodium Ricinoleate B Mix with KOH & Fe2O3 (Ratio 5:4, 1% Catalyst) A->B C Solid-Phase Cleavage (543 K, 0.09 MPa, 60 min) B->C Thermal Cracking D Sebacic Acid (70.2% Yield) + 2-Octanol C->D Oxidation

Solid-phase cleavage of Sodium Ricinoleate to Sebacic Acid.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Sodium Ricinoleate

PropertyValue / Description
IUPAC Name Sodium (9Z,12R)-12-hydroxyoctadec-9-enoate
Chemical Formula C18​H33​NaO3​
Molar Mass 320.449 g/mol
Appearance Pale white solid (at standard state)
Solubility Highly soluble in water and alcohols; forms micelles
Primary Function Surfactant, emulsifier, sclerosant, chemical intermediate

Table 2: Optimization Parameters for Sebacic Acid Yield via Solid-Phase Cleavage

ParameterOptimal ConditionEffect of Deviation
Sodium Ricinoleate : KOH Ratio 5:4 (w/w)Lower KOH reduces yield; higher KOH increases cost without yield gain.
Catalyst ( Fe2​O3​ ) 1.0% (w/w)Absence leads to incomplete oxidation of intermediates.
Temperature 543 K (270 °C)>593 K causes charring and polymerization of oil molecules.
Reaction Time 60 minutes<60 min results in incomplete cleavage.
Pressure 0.09 MPa (Vacuum)Standard atmosphere allows oxygen to degrade the double bonds, reducing yield.

Data synthesized from established solid-phase cleavage optimization studies 78[7][8].

Conclusion

The synthesis of Sodium (R,Z)-12-hydroxyoctadec-9-enoate represents a vital intersection of natural product isolation and advanced chemical engineering. Whether utilized as a membrane-disrupting sclerosant in medical applications or as a solid-phase precursor for sebacic acid in green chemistry, the precise control of its synthesis—governed by strict stoichiometric ratios, pH management, and thermodynamic parameters—ensures high yield and purity.

References

  • Wikipedia - Sodium ricinoleate.[Link]

  • Google Patents (US20080050436A1)
  • NovaInd - Sodium Ricinoleate: Technical Specifications and Versatile Applications. [Link]

  • Royal Society of Chemistry (RSC) - Making soaps and detergents using castor oil. [Link]

  • National Institutes of Health (PMC) - Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis.[Link]

  • Google Patents (CN112574025A)
  • National Institutes of Health (PMC / ACS Omega) - Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Foreword For centuries, castor oil, derived from the seeds of Ricinus communis, has been a staple in traditional medicine, primarily recognized for its potent laxative effects.[1][2][3][4] Modern scientific inquiry has u...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For centuries, castor oil, derived from the seeds of Ricinus communis, has been a staple in traditional medicine, primarily recognized for its potent laxative effects.[1][2][3][4] Modern scientific inquiry has unveiled that the primary mediator of these physiological effects is ricinoleic acid, which constitutes approximately 90% of the fatty acid content of the oil.[5] Upon ingestion, castor oil is hydrolyzed by intestinal lipases, releasing ricinoleic acid.[1][2][6] This guide provides a comprehensive technical overview of the biological activities of the sodium salt of ricinoleic acid, Sodium (R,Z)-12-hydroxyoctadec-9-enoate, focusing on its molecular mechanisms of action and its multifaceted physiological effects. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this intriguing bioactive lipid.

Chemical and Physical Properties

Sodium (R,Z)-12-hydroxyoctadec-9-enoate is the sodium salt of ricinoleic acid, a hydroxylated, unsaturated fatty acid.[7] Its unique structure, featuring a hydroxyl group on the 12th carbon and a cis double bond between the 9th and 10th carbons, is crucial for its biological activity.

PropertyValue
Chemical Formula C18H33NaO3[8][9]
Molecular Weight 320.44 g/mol [9][10]
CAS Number 5323-95-5[9][11]
Synonyms Sodium ricinoleate, Sodium (9Z,12R)-12-hydroxy-9-octadecenoate[7][9]
Appearance White to off-white powder or crystalline solid

Core Biological Activity: Prostaglandin EP3 and EP4 Receptor Agonism

The most significant discovery regarding the mechanism of action of ricinoleic acid is its role as a specific agonist for the prostaglandin EP3 and EP4 receptors.[1][12] This finding has provided a molecular basis for its well-documented physiological effects.

Laxative and Uterine-Contracting Effects

The traditional use of castor oil as a laxative and to induce labor is directly attributable to the activation of EP3 receptors by its active metabolite, ricinoleic acid.[1][2][6]

  • Mechanism of Action: Ricinoleic acid, released from castor oil in the small intestine, directly activates EP3 receptors located on smooth muscle cells of the intestine and uterus.[1][2] This activation leads to increased smooth muscle contraction, which in turn promotes intestinal peristalsis and uterine contractions.[1][2][3][6] Studies in mice lacking the EP3 receptor have shown a complete absence of the laxative and uterine-contracting effects of ricinoleic acid, confirming the critical role of this receptor.[1][2]

  • Direct Activation: Importantly, the laxative effect is not a result of prostaglandin E2 (PGE2) formation, as the effects are not blocked by COX-1 and COX-2 inhibitors.[1][13] This indicates a direct activation of the EP3 receptor by ricinoleic acid itself.[1]

G cluster_ingestion Oral Ingestion & Metabolism cluster_action Cellular Mechanism of Action cluster_effect Physiological Effects Castor Oil Castor Oil Intestinal Lipases Intestinal Lipases Castor Oil->Intestinal Lipases Hydrolysis Ricinoleic Acid Ricinoleic Acid Intestinal Lipases->Ricinoleic Acid EP3 Receptor EP3 Receptor Ricinoleic Acid->EP3 Receptor Binds to & Activates Smooth Muscle Cell Smooth Muscle Cell EP3 Receptor->Smooth Muscle Cell Signal Transduction Increased Contraction Increased Contraction Smooth Muscle Cell->Increased Contraction Laxation Laxation Increased Contraction->Laxation Uterine Contraction Uterine Contraction Increased Contraction->Uterine Contraction G cluster_RA Ricinoleic Acid cluster_receptors Prostaglandin Receptors cluster_outcomes Therapeutic Outcomes in Glaucoma RA Ricinoleic Acid FP FP Receptor RA->FP Agonist EP3 EP3 Receptor RA->EP3 Agonist UveoscleralOutflow Increased Uveoscleral Outflow FP->UveoscleralOutflow AqueousHumorDynamics Modulation of Aqueous Humor Dynamics EP3->AqueousHumorDynamics IOP_Reduction Intraocular Pressure Reduction UveoscleralOutflow->IOP_Reduction AqueousHumorDynamics->IOP_Reduction

Caption: Proposed dual agonism of ricinoleic acid for glaucoma therapy.

Topical Anti-inflammatory Agent

Given its anti-inflammatory properties upon repeated application and its lack of pungency, ricinoleic acid presents an attractive profile for a topical anti-inflammatory agent. [14][15]It could be particularly useful for conditions involving neurogenic inflammation.

Conclusion and Future Directions

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, the active principle of castor oil, is a multifaceted bioactive lipid with well-defined mechanisms of action. Its specific agonism of EP3 and EP4 prostaglandin receptors provides a clear molecular basis for its traditional uses as a laxative and labor-inducer. Furthermore, its dual pro- and anti-inflammatory properties, coupled with its interaction with sensory neurons, open up exciting avenues for the development of novel therapeutics for a range of conditions, from inflammatory skin disorders to glaucoma. Future research should focus on further elucidating the downstream signaling pathways activated by ricinoleic acid in different cell types and on conducting preclinical and clinical studies to validate its therapeutic potential in these new areas.

References

  • Tunaru, S., et al. (2012). Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors. PNAS, 109(23), 9179-9184. [Link]

  • Girnar Industries. (2025, April 8). Different Uses of Ricinoleic Acid. [Link]

  • Gala, J., et al. (2001). Pro- and anti-inflammatory actions of ricinoleic acid: Similarities and differences with capsaicin. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(2), 123-131. [Link]

  • Tunaru, S., et al. (2012). Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors. Proceedings of the National Academy of Sciences, 109(23), 9179-9184. [Link]

  • Vieria, C., et al. (2000). Effect of ricinoleic acid in acute and subchronic experimental models of inflammation. Mediators of Inflammation, 9(5), 223-228. [Link]

  • Gala, J., et al. (2001). Pro- And Anti-Inflammatory Actions of Ricinoleic Acid: Similarities and Differences With Capsaicin. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(2), 123-31. [Link]

  • Vieria, C., et al. (2000). Effect of ricinoleic acid in acute and subchronic experimental models of inflammation. Mediators of Inflammation, 9(5), 223-228. [Link]

  • Bodh, S. A., et al. (2019). Dual agonism of FP and EP3 receptors by ricinoleic acid: Plausible therapeutic in glaucoma. Acta Ophthalmologica, 97(S262). [Link]

  • Filo. (2026, February 17). What is the mechanism of action for castor oil and why shouldn't it be given to pregnant women. [Link]

  • WebMD. (2025, July 23). The Health Benefits of Castor Oil. [Link]

  • Caring Sunshine. Relationship: Digestive System and Castor Oil. [Link]

  • Taylor & Francis Online. Ricinoleic acid – Knowledge and References. [Link]

  • Tunaru, S., et al. (2012). Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors. PNAS, 109(23), 9179-9184. [Link]

  • ResearchGate. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors. [Link]

  • Inxight Drugs. SODIUM RICINOLEATE. [Link]

  • Burdock, G. A., et al. (2006). Toxicology and pharmacology of sodium ricinoleate. Food and Chemical Toxicology, 44(10), 1689-1698. [Link]

  • ResearchGate. Toxicology and pharmacology of sodium ricinoleate. [Link]

  • Wikipedia. Sodium ricinoleate. [Link]

  • PubChem. Sodium;12-hydroxyoctadec-9-enoate. [Link]

  • Cyberlipid. Ricinoleic acid. [Link]

  • Zhang, X., et al. (2014). Nitro-oleic acid desensitizes TRPA1 and TRPV1 agonist responses in adult rat DRG neurons. Journal of Neurophysiology, 111(2), 429-441. [Link]

  • Taylor-Clark, T. E., et al. (2009). Nitrooleic Acid, an Endogenous Product of Nitrative Stress, Activates Nociceptive Sensory Nerves via the Direct Activation of TRPA1. Molecular Pharmacology, 75(4), 820-829. [Link]

  • Molport. sodium (9Z,12R)-12-hydroxyoctadec-9-enoate. [Link]

  • Trevisani, M., et al. (2007). 4-Hydroxynonenal, an endogenous aldehyde, causes pain and neurogenic inflammation through activation of the irritant receptor TRPA1. PNAS, 104(33), 13519-13524. [Link]

  • Al-Saffar, A., et al. (2012). Nitro-Oleic Acid Inhibits Firing and Activates TRPV1- and TRPA1-Mediated Inward Currents in Dorsal Root Ganglion Neurons from Adult Male Rats. Journal of Neurophysiology, 107(2), 661-673. [Link]

  • Scholars @ UT Health San Antonio. Nitro-oleic acid desensitizes TRPA1 and TRPV1 agonist responses in adult rat DRG neurons. [Link]

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Protocols & Analytical Methods

Application

Laboratory Applications of Sodium (R,Z)-12-hydroxyoctadec-9-enoate: Formulation and Antimicrobial Protocols

Executive Summary Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as Sodium Ricinoleate (CAS 5323-95-5), is an anionic surfactant derived from the saponification of castor oil[1]. Structurally unique due to the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as Sodium Ricinoleate (CAS 5323-95-5), is an anionic surfactant derived from the saponification of castor oil[1]. Structurally unique due to the presence of a hydroxyl group at the C-12 position and a cis-double bond at the C-9 position, this compound exhibits exceptional emulsifying, wetting, and bactericidal properties[2]. In laboratory and drug development settings, it serves as a critical functional excipient for enhancing the bioavailability of hydrophobic active pharmaceutical ingredients (APIs)[2] and acts as a potent membrane-disrupting antimicrobial agent against Gram-positive bacteria and biofilms[3].

This application note provides drug development professionals and formulation scientists with field-proven, self-validating protocols for utilizing Sodium Ricinoleate in stable oil-in-water (O/W) emulsions and in vitro antimicrobial assays.

Mechanistic Overview: Surfactant Behavior and Bactericidal Action

Unlike standard fatty acid salts (e.g., sodium oleate), the C-12 hydroxyl group in Sodium Ricinoleate increases its hydrophilicity and alters its spatial packing within micelles and lipid bilayers.

Emulsification Causality

In pharmaceutical formulations, Sodium Ricinoleate reduces interfacial tension between immiscible liquid phases[4]. When the concentration of Sodium Ricinoleate exceeds its Critical Micelle Concentration (CMC), the hydrophobic hydrocarbon tails encapsulate poorly water-soluble APIs, while the anionic carboxylate heads face the aqueous continuum. This steric and electrostatic repulsion prevents droplet coalescence, yielding highly stable O/W emulsions[2].

Bactericidal Causality

Sodium Ricinoleate demonstrates targeted antimicrobial activity, particularly against Gram-positive bacteria and complex biofilms[3],. The mechanism of action is driven by its detergent properties. The surfactant monomers intercalate into the bacterial cell wall, causing glycosidic bond splitting and membrane permeabilization. This structural degradation leads to the irreversible leakage of intracellular cytoplasmic components, culminating in cell death[3]. In vitro studies indicate dose-dependent cytotoxicity, with complete cellular disruption occurring at concentrations around 2.0 mM[5].

Mechanism A Sodium Ricinoleate Monomers (Anionic Surfactant) B Bacterial Cell Wall Intercalation A->B Adsorption C Glycosidic Bond Splitting & Membrane Permeabilization B->C Structural Disruption D Cytoplasmic Component Leakage C->D Loss of Integrity E Bacterial Cell Death (Bactericidal Effect) D->E Terminal Event

Bactericidal mechanism of Sodium Ricinoleate via membrane disruption and cytoplasmic leakage.

Quantitative Data Summary

To guide experimental design, the physicochemical and biological parameters of Sodium Ricinoleate are summarized below.

Parameter / PropertyValue / DescriptionReference
IUPAC Name Sodium (R,Z)-12-hydroxyoctadec-9-enoate[4]
CAS Number 5323-95-5[4]
Molecular Weight 320.45 g/mol [4]
Physical Appearance White to off-white powder/flakes[1]
Solubility Readily soluble in water[1],[4]
Cytotoxic Threshold (In Vitro) 0.1 – 5.0 mM (Complete cell death at 2.0 mM)[5]
Primary Antimicrobial Target Gram-positive bacteria, Anaerobes, Biofilms[3],

Laboratory Protocol 1: Preparation of API-Loaded O/W Emulsions

This protocol details the formulation of a stable O/W emulsion using Sodium Ricinoleate to enhance the solubility of a model hydrophobic API.

Scientific Rationale: High-shear homogenization at elevated temperatures (70°C) ensures that the lipid phase is fully melted and the surfactant is well above its Krafft temperature, allowing for optimal micellar encapsulation. The subsequent controlled cooling phase prevents Ostwald ripening.

Materials Required:
  • Aqueous Phase: Sodium Ricinoleate (0.5% - 2.0% w/v), HPLC-grade Water.

  • Oil Phase: Liquid lipid (e.g., Castor oil or Miglyol), Hydrophobic API.

  • Equipment: High-shear homogenizer (e.g., Ultra-Turrax), Dynamic Light Scattering (DLS) analyzer.

Step-by-Step Methodology:
  • Aqueous Phase Preparation: Dissolve Sodium Ricinoleate in HPLC-grade water to achieve a 1.0% w/v concentration. Heat the solution to 70°C under continuous magnetic stirring (300 rpm) to ensure complete dissolution and activation of the surfactant monomers.

  • Oil Phase Preparation: Disperse the hydrophobic API into the chosen lipid phase. Heat this mixture concurrently to 70°C to match the aqueous phase temperature, preventing premature lipid solidification upon mixing.

  • Primary Emulsification: Slowly inject the hot oil phase into the hot aqueous phase while homogenizing at 5,000 rpm.

  • High-Shear Homogenization: Once combined, increase the homogenizer speed to 10,000 - 15,000 rpm for exactly 5 minutes. Critical Step: Do not exceed 5 minutes to prevent excessive heat generation which could degrade heat-sensitive APIs.

  • Cooling and Equilibration: Transfer the emulsion to an ice bath and stir gently (150 rpm) until it reaches room temperature (25°C). This rapid cooling solidifies the interfacial film, locking the droplet size.

  • Self-Validation (Quality Control): Analyze the emulsion using DLS. A successful formulation should exhibit a Z-average droplet size of 150–300 nm and a Polydispersity Index (PDI) < 0.3, indicating a monodisperse and stable system.

EmulsionWorkflow A Aqueous Phase Water + Sodium Ricinoleate (70°C) C High-Shear Homogenization (10,000 rpm, 5 mins) A->C B Oil Phase Lipid + Hydrophobic API (70°C) B->C D Rapid Cooling (Ice Bath, Gentle Stirring) C->D Phase Stabilization E Stable O/W Emulsion (DLS Validation: PDI < 0.3) D->E Final Product

Workflow for formulating API-loaded O/W emulsions using Sodium Ricinoleate.

Laboratory Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Because Sodium Ricinoleate acts on the cell wall matrix[3], it is frequently evaluated as an antimicrobial excipient or active bactericide in topical formulations and endodontic cleansers. This protocol outlines a broth microdilution method to determine its MIC against Staphylococcus aureus.

Scientific Rationale: Resazurin is utilized as a redox indicator. Viable bacteria metabolize the blue resazurin into pink resorufin. This provides a clear, self-validating colorimetric endpoint to confirm the exact concentration at which Sodium Ricinoleate induces complete cell death via cytoplasmic leakage[5],[3].

Materials Required:
  • Sodium Ricinoleate stock solution (10 mM in sterile water).

  • Mueller-Hinton Broth (MHB).

  • Staphylococcus aureus culture (adjusted to 1×106 CFU/mL).

  • Resazurin dye (0.015% aqueous solution).

  • 96-well microtiter plates.

Step-by-Step Methodology:
  • Serial Dilution: Add 100 µL of MHB to wells 2–12 of a 96-well plate. Add 200 µL of the 10 mM Sodium Ricinoleate stock to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls, respectively).

  • Inoculation: Inoculate wells 1–11 with 10 µL of the standardized S. aureus suspension. The final bacterial concentration per well should be approximately 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of the resazurin dye solution to all wells. Incubate for an additional 2 hours in the dark at 37°C.

  • Endpoint Determination: Visually inspect the plate. The MIC is defined as the lowest concentration of Sodium Ricinoleate that prevents the color change from blue (oxidized resazurin) to pink (reduced resorufin).

  • Self-Validation: Ensure the sterility control (Well 12) remains blue and the growth control (Well 11) turns pink. If these conditions are not met, the assay must be repeated.

References

  • [1] Nova Industries. Sodium Ricinoleate Product Overview. Retrieved from

  • [2] Ningbo Inno Pharmchem Co., Ltd. Exploring the Multifaceted Applications of Sodium Ricinoleate in Modern Industry. Retrieved from

  • [4] CymitQuimica. CAS 5323-95-5: Sodium ricinoleate. Retrieved from

  • [5] Cosmetic Ingredient Review (CIR). Safety Assessment of Ricinus Communis (Castor) Seed Oil and Ricinoleates as Used in Cosmetics. Retrieved from

  • [3] National Institutes of Health (PMC). Antimicrobial activity of complete denture cleanser solutions based on sodium hypochlorite and Ricinus communis – a randomized clinical study. Retrieved from

  • RSC Advances. Synthesis and antibacterial activity of ricinoleic acid glycosides. Retrieved from

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Method

Application Notes and Protocols for Developing an In Vitro Assay with Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Introduction: Unveiling the Bioactivity of a Unique Hydroxy Fatty Acid Sodium (R,Z)-12-hydroxyoctadec-9-enoate, the sodium salt of ricinoleic acid, is a fascinating bioactive lipid. For centuries, its parent compound, ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Unique Hydroxy Fatty Acid

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, the sodium salt of ricinoleic acid, is a fascinating bioactive lipid. For centuries, its parent compound, ricinoleic acid, derived from castor oil, has been recognized for its potent therapeutic effects, primarily as a laxative and for inducing labor.[1][2] Modern scientific investigation has delved into its molecular mechanisms, revealing a surprising specificity of action. Ricinoleic acid acts as a selective agonist for the prostanoid EP3 and EP4 receptors, which are G-protein coupled receptors (GPCRs).[1][2][3] This interaction with EP3 receptors on smooth muscle cells is the primary driver of its effects on intestinal and uterine contractility.[2]

Beyond its well-documented effects on smooth muscle, ricinoleic acid also exhibits analgesic and anti-inflammatory properties.[4] This suggests a broader range of potential therapeutic applications. The exploration of these activities in a controlled in vitro setting is crucial for understanding its full pharmacological profile and for the development of novel therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and implement robust in vitro assays for Sodium (R,Z)-12-hydroxyoctadec-9-enoate. We will detail the necessary materials, provide step-by-step protocols for two key assays—a receptor activation functional assay and a downstream inflammatory marker quantification assay—and offer insights into data analysis and interpretation.

I. Core Principles of Assay Development for Sodium (R,Z)-12-hydroxyoctadec-9-enoate

The development of a meaningful in vitro assay for this compound hinges on understanding its known mechanism of action. Since Sodium (R,Z)-12-hydroxyoctadec-9-enoate is the sodium salt of ricinoleic acid, its biological activity is primarily attributed to the ricinoleic acid moiety. The central hypothesis for our assay design is that the compound will elicit cellular responses through the activation of EP3 and/or EP4 receptors.

Therefore, our experimental approach will focus on:

  • Directly measuring receptor activation: A functional assay to quantify the cellular response following receptor engagement.

  • Quantifying a downstream biological effect: An assay to measure the modulation of a relevant inflammatory mediator.

This dual-pronged approach provides a more comprehensive understanding of the compound's bioactivity, from initial receptor interaction to a subsequent physiological outcome.

II. Materials and Reagents

General Laboratory Equipment:
  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Centrifuge

  • Plate reader with fluorescence and absorbance capabilities

  • Multichannel pipettes and sterile tips

  • Serological pipettes

  • Sterile cell culture flasks, plates (96-well, clear and black-walled), and reservoirs

  • Hemocytometer or automated cell counter

Compound and Reagents:
  • Sodium (R,Z)-12-hydroxyoctadec-9-enoate (CAS: 5323-95-5)[5][6]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Prostaglandin E2 (PGE2) as a positive control

Cell Lines:
  • HEK293 cells stably expressing the human EP3 receptor (HEK293-EP3): For the receptor activation assay. If not commercially available, a stable cell line can be generated using standard transfection techniques.

  • RAW 264.7 murine macrophage cell line: For the inflammatory marker assay. These cells are a well-established model for studying inflammation.

Assay-Specific Kits and Reagents:
  • For Receptor Activation Assay (Calcium Mobilization):

    • Fluo-4 AM calcium indicator dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • Probenecid

  • For Inflammatory Marker Assay (ELISA):

    • Lipopolysaccharide (LPS)

    • Prostaglandin E2 (PGE2) ELISA Kit

III. Experimental Protocols

Protocol 1: Receptor Activation via Calcium Mobilization Assay

This protocol measures the activation of the Gq-coupled EP3 receptor by monitoring changes in intracellular calcium levels.

1. Cell Culture and Plating:

  • Culture HEK293-EP3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Passage cells every 2-3 days to maintain logarithmic growth.
  • Seed cells into a black-walled, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.

2. Preparation of Reagents:

  • Compound Dilution: Prepare a 10 mM stock solution of Sodium (R,Z)-12-hydroxyoctadec-9-enoate in DMSO. Create a serial dilution in HBSS with 20 mM HEPES to achieve final assay concentrations (e.g., 0.1 nM to 100 µM).
  • Loading Buffer: Prepare a Fluo-4 AM loading buffer by diluting Fluo-4 AM to a final concentration of 4 µM in HBSS with 20 mM HEPES and 0.04% Pluronic F-127. Add probenecid to a final concentration of 2.5 mM to inhibit dye leakage.

3. Cell Loading with Fluo-4 AM:

  • Aspirate the culture medium from the 96-well plate.
  • Wash the cells once with 100 µL of HBSS with 20 mM HEPES.
  • Add 50 µL of the Fluo-4 AM loading buffer to each well.
  • Incubate the plate at 37°C for 1 hour in the dark.

4. Calcium Flux Measurement:

  • After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
  • Add 100 µL of HBSS with 20 mM HEPES to each well.
  • Place the plate in a fluorescence plate reader equipped with an automated injection system.
  • Set the plate reader to measure fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second for a total of 120 seconds.
  • After 20 seconds of baseline reading, inject 20 µL of the diluted compound or control (PGE2) into each well.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
  • Normalize the data to the response of a maximal concentration of PGE2.
  • Plot the normalized response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow for Calcium Mobilization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture & Plate HEK293-EP3 Cells reagent_prep Prepare Compound Dilutions & Loading Buffer dye_loading Load Cells with Fluo-4 AM cell_culture->dye_loading washing Wash Cells dye_loading->washing measurement Measure Fluorescence & Inject Compound washing->measurement data_processing Calculate ΔF & Normalize Data measurement->data_processing curve_fitting Generate Dose-Response Curve & Determine EC50 data_processing->curve_fitting

Caption: Workflow for the calcium mobilization assay.

Protocol 2: Quantification of Prostaglandin E2 (PGE2) Production

This protocol assesses the compound's ability to modulate the inflammatory response in macrophages by measuring the production of PGE2.

1. Cell Culture and Plating:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Seed cells into a 24-well plate at a density of 250,000 cells per well and allow them to adhere overnight.

2. Cell Treatment:

  • Prepare dilutions of Sodium (R,Z)-12-hydroxyoctadec-9-enoate in serum-free DMEM.
  • Aspirate the culture medium and replace it with serum-free DMEM for 2 hours to starve the cells.
  • Pre-treat the cells with various concentrations of the compound for 1 hour.
  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include appropriate controls: vehicle control, LPS only, and compound only.

3. Supernatant Collection:

  • After the 24-hour incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
  • Carefully collect the supernatant from each well and store it at -80°C until the ELISA is performed.

4. PGE2 ELISA:

  • Perform the PGE2 ELISA according to the manufacturer's instructions.
  • Briefly, add standards and collected supernatants to the antibody-coated plate.
  • Incubate, wash, and add the enzyme-conjugated secondary antibody.
  • Incubate, wash, and add the substrate.
  • Stop the reaction and read the absorbance at the recommended wavelength.

5. Data Analysis:

  • Generate a standard curve using the provided PGE2 standards.
  • Calculate the concentration of PGE2 in each sample from the standard curve.
  • Normalize the data to the vehicle control and express the results as a percentage of the LPS-only control.
  • Plot the percentage inhibition of PGE2 production against the log of the compound concentration to determine the IC50 value.

Experimental Workflow for PGE2 ELISA

G cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis cell_culture Culture & Plate RAW 264.7 Cells treatment_prep Prepare Compound Dilutions starvation Serum Starvation cell_culture->starvation pretreatment Pre-treat with Compound starvation->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection elisa Perform PGE2 ELISA supernatant_collection->elisa data_analysis Calculate Concentration & Determine IC50 elisa->data_analysis

Caption: Workflow for the PGE2 quantification assay.

IV. Expected Results and Data Presentation

The successful execution of these protocols should yield quantifiable data that can be used to characterize the in vitro activity of Sodium (R,Z)-12-hydroxyoctadec-9-enoate.

Table 1: Example Data Summary

AssayEndpointExpected Outcome with Sodium (R,Z)-12-hydroxyoctadec-9-enoateExample Value
Calcium MobilizationEC50Dose-dependent increase in intracellular calcium1.5 µM
PGE2 ELISAIC50Dose-dependent inhibition of LPS-induced PGE2 production5.2 µM

V. Signaling Pathway Visualization

The biological effects of Sodium (R,Z)-12-hydroxyoctadec-9-enoate are initiated by its interaction with prostanoid receptors. The following diagram illustrates the simplified signaling pathway leading to the endpoints measured in the described assays.

Signaling Pathway of Sodium (R,Z)-12-hydroxyoctadec-9-enoate

G compound Sodium (R,Z)-12- hydroxyoctadec-9-enoate receptor EP3/EP4 Receptor compound->receptor g_protein G-protein (e.g., Gq) receptor->g_protein inflammation Inflammatory Response receptor->inflammation plc Phospholipase C (PLC) g_protein->plc ip3 IP3 plc->ip3 ca_release Intracellular Ca2+ Release ip3->ca_release pge2 PGE2 Production (Modulation) inflammation->pge2

Caption: Simplified signaling pathway of the compound.

VI. Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, each protocol incorporates self-validating systems:

  • Positive Controls: The use of PGE2 in the calcium mobilization assay and LPS in the PGE2 ELISA ensures that the cellular systems are responsive and the assays are performing as expected.

  • Dose-Response Curves: Generating full dose-response curves allows for the determination of potency (EC50/IC50) and helps to identify any potential off-target or toxic effects at high concentrations.

  • Replicate Wells: Running all treatments and controls in triplicate or quadruplicate allows for statistical analysis and ensures the reproducibility of the results.

By adhering to these principles and protocols, researchers can confidently develop and execute in vitro assays to explore the multifaceted biological activities of Sodium (R,Z)-12-hydroxyoctadec-9-enoate.

References

  • Medical Daily. (2012, May 22). Action Mechanism of Castor Oil Discovered.
  • eDrug. (2016, October 6). Ricinoleic Acid.
  • Tunaru, S., et al. (2012). Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors. Proceedings of the National Academy of Sciences, 109(23), 9179-9184.
  • Inxight Drugs. RICINOLEIC ACID.
  • Max-Planck-Gesellschaft. (2012, May 21).
  • Aaronchem. Sodium (R,Z)
  • MilliporeSigma. Sodium (R,Z)
  • Molport. sodium (9Z,12R)

Sources

Application

Application Notes &amp; Protocols: Biotechnological Applications of Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Introduction Sodium (R,Z)-12-hydroxyoctadec-9-enoate, more commonly known as sodium ricinoleate, is the sodium salt of ricinoleic acid, an 18-carbon hydroxylated fatty acid that constitutes approximately 90% of the fatty...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, more commonly known as sodium ricinoleate, is the sodium salt of ricinoleic acid, an 18-carbon hydroxylated fatty acid that constitutes approximately 90% of the fatty acids in castor oil.[1][2] While its use as a surfactant and emulsifying agent in the cosmetic and pharmaceutical industries is well-established, its specific molecular interactions have opened up a range of powerful applications in biotechnology and drug development.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key biotechnological applications of sodium ricinoleate, complete with detailed experimental protocols.

The unique structure of the ricinoleate molecule, with a hydroxyl group on the 12th carbon and a cis double bond at the 9-10th position, imparts it with distinct biological activities.[5][6] These notes will focus on its role as a selective agonist for the prostaglandin EP3 receptor, its intriguing dual pro- and anti-inflammatory properties, its potential as a bacterial biofilm inhibitor, and its utility in advanced drug delivery systems.

Mechanism of Action: Prostaglandin EP3 Receptor Agonism

A primary mechanism through which sodium ricinoleate exerts its biological effects is the activation of the prostaglandin E3 (EP3) receptor, a G-protein coupled receptor (GPCR).[7][8][9] Ricinoleic acid, the active component, has been identified as a potent and selective agonist for the EP3 receptor, with a reported EC50 of 0.5 µM in MEG-01 cells.[7][10] The EP3 receptor is known to couple to multiple G-proteins, leading to diverse downstream signaling cascades. The primary pathway involves coupling to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] Additionally, under certain conditions, the EP3 receptor can couple to Gq, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca2+]i).[3][12]

Signaling Pathway of EP3 Receptor Activation by Sodium Ricinoleate

EP3_Signaling SR Sodium Ricinoleate (Ricinoleic Acid) EP3 Prostaglandin EP3 Receptor SR->EP3 Gi Gi EP3->Gi Activates Gq Gq EP3->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2

Caption: EP3 Receptor Signaling Cascade.

Application 1: Interrogation of EP3 Receptor Signaling

Sodium ricinoleate serves as a valuable tool for studying the physiological and pathological roles of the EP3 receptor. Below are protocols for assessing its agonist activity through cAMP and calcium mobilization assays.

Protocol 1.1: Measurement of cAMP Inhibition in EP3-Expressing Cells

This protocol is designed to measure the decrease in intracellular cAMP levels following the activation of the Gi-coupled EP3 receptor by sodium ricinoleate.

Materials:

  • HEK293 cells stably expressing the human EP3 receptor

  • Sodium (R,Z)-12-hydroxyoctadec-9-enoate (CAS 5323-95-5)[5][6][13]

  • Forskolin

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[1][14][15]

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 384-well white opaque plates

Procedure:

  • Cell Culture: Culture HEK293-EP3 cells to ~80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to a density of 1 x 10^6 cells/mL.[15]

  • Compound Preparation: Prepare a 10 mM stock solution of sodium ricinoleate in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10 µM to 10 pM).

  • Assay Plate Setup: Dispense 5 µL of each sodium ricinoleate dilution into the wells of a 384-well plate. Include a vehicle control.

  • Cell Stimulation: Prepare a cell stimulation solution containing forskolin at a concentration that yields ~80% of its maximal effect (EC80). This concentration needs to be predetermined for the specific cell line.

  • Add 5 µL of the cell suspension to each well.

  • Add 10 µL of the forskolin solution to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol for your chosen assay kit.

  • Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the sodium ricinoleate concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 1.2: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium resulting from the activation of the Gq-coupled pathway of the EP3 receptor.[16][17]

Materials:

  • CHO-K1 or HEK293 cells expressing the EP3 receptor

  • Sodium (R,Z)-12-hydroxyoctadec-9-enoate

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[17][18]

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system (e.g., FlexStation)

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.

  • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer. After the final wash, leave 100 µL of assay buffer in each well.

  • Compound Plate Preparation: Prepare a 2X concentration series of sodium ricinoleate in assay buffer in a separate 96-well plate.

  • Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to read the baseline fluorescence for a set time (e.g., 20 seconds), then inject 100 µL of the 2X sodium ricinoleate solution and continue reading the fluorescence for an additional 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Calculate the peak fluorescence response for each concentration and plot against the log of the sodium ricinoleate concentration to determine the EC50 value.

Application 2: Anti-Inflammatory and Pro-Inflammatory Research

Ricinoleic acid exhibits a dual, capsaicin-like effect on inflammation.[6] Acutely, it can be pro-inflammatory, while repeated or prolonged exposure leads to an anti-inflammatory effect. This is thought to be mediated by the depletion of substance P, a key neuropeptide in pain and neurogenic inflammation.[19][20][21]

Protocol 2.1: In Vitro Anti-Inflammatory Assay - Measurement of Substance P

This protocol describes a method to assess the anti-inflammatory potential of sodium ricinoleate by measuring its effect on substance P release from neuronal-like cells.

Materials:

  • Dorsal Root Ganglion (DRG) primary neurons or a suitable neuronal cell line (e.g., PC-12, SH-SY5Y)

  • Sodium (R,Z)-12-hydroxyoctadec-9-enoate

  • Capsaicin (as a positive control for substance P release)

  • Cell culture medium and supplements

  • Substance P ELISA kit[22][23]

  • 24-well plates

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate the neuronal cells according to standard protocols to induce a mature, responsive phenotype.

  • Pre-treatment: Treat the cells with varying concentrations of sodium ricinoleate (e.g., 1 µM, 10 µM, 100 µM) or vehicle for a prolonged period (e.g., 24-48 hours) to induce the anti-inflammatory (desensitization) effect.

  • Stimulation: After the pre-treatment period, wash the cells with assay buffer. Then, stimulate the cells with a known secretagogue for substance P, such as capsaicin (e.g., 1 µM) or high potassium chloride (e.g., 50 mM), for a short period (e.g., 15-30 minutes).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Substance P Measurement: Perform the Substance P ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of substance P in each sample. Compare the amount of substance P released from the sodium ricinoleate-treated cells to the vehicle-treated cells. A significant reduction indicates an anti-inflammatory effect through the depletion or inhibition of substance P release.

Application 3: Inhibition of Bacterial Biofilm Formation

Sodium ricinoleate has been reported to inhibit the formation of bacterial biofilms, although the precise mechanism is still under investigation.[1] This makes it a compound of interest for developing new anti-biofilm strategies.

Workflow for Biofilm Inhibition Assay

Biofilm_Workflow A Bacterial Inoculum Preparation B Plate Setup with Sodium Ricinoleate A->B C Incubation (24-48h, 37°C) B->C D Wash to Remove Planktonic Cells C->D E Quantification of Biofilm D->E F Crystal Violet Staining (Biomass) E->F G MTT Assay (Viability) E->G H Absorbance Reading F->H G->H

Caption: General workflow for assessing biofilm inhibition.

Protocol 3.1: Crystal Violet Assay for Biofilm Biomass Quantification

This is a standard method to quantify the total biomass of a biofilm.[24][25]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sodium (R,Z)-12-hydroxyoctadec-9-enoate

  • 96-well sterile, flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of S. aureus in TSB. Dilute the culture in TSB with 1% glucose to an OD600 of 0.1.

  • Plate Setup: Add 100 µL of TSB with 1% glucose to each well. Add 100 µL of varying concentrations of sodium ricinoleate solution to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Add 100 µL of the diluted bacterial culture to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 590 nm. The absorbance is proportional to the biofilm biomass.

Protocol 3.2: MTT Assay for Biofilm Viability

This protocol assesses the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[26][27][28]

Materials:

  • Biofilms grown as described in Protocol 3.1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate with and without sodium ricinoleate as described above.

  • Washing: After incubation, gently remove the planktonic cells and wash the biofilms twice with PBS.

  • MTT Incubation: Add 90 µL of fresh TSB and 10 µL of MTT solution to each well. Incubate at 37°C for 3-4 hours in the dark.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Quantification: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

Application 4: Drug Delivery Systems

The amphiphilic nature of sodium ricinoleate makes it an effective surfactant for creating stable emulsions and nanoemulsions, which can enhance the solubility and bioavailability of poorly water-soluble drugs.[3]

Protocol 4.1: Formulation of a Drug-Loaded Nanoemulsion

This protocol provides a general method for preparing a nanoemulsion using sodium ricinoleate as a surfactant.

Materials:

  • Poorly water-soluble drug (e.g., curcumin, paclitaxel)

  • Oil phase (e.g., castor oil, medium-chain triglycerides)

  • Sodium (R,Z)-12-hydroxyoctadec-9-enoate

  • Co-surfactant (e.g., Transcutol®, ethanol)

  • Deionized water

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Organic Phase Preparation: Dissolve the drug in the oil phase. Add sodium ricinoleate and the co-surfactant to the oil phase and mix until a clear solution is formed.

  • Aqueous Phase Preparation: Prepare the required volume of deionized water.

  • Emulsification: Slowly add the organic phase to the aqueous phase under constant stirring with a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range. The parameters (time, power) will need to be optimized for the specific formulation.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.

Quantitative Data Summary

ParameterValueContextReference(s)
EC50 for EP3 Receptor 0.5 µMActivation in MEG-01 cells[7][10]
CAS Number 5323-95-5Sodium (R,Z)-12-hydroxyoctadec-9-enoate[5][6][13]

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • The Good Scents Company. (n.d.). sodium ricinoleate, 5323-95-5. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Sodium ricinoleate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Sodium ricinoleate. Retrieved from [Link]

  • de Vor, L., & Rooijakkers, S. (2022). Crystal violet assay. Bio-protocol Preprint. Available at: [Link]

  • An, S., & Hsieh, C. L. (1994). Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals. The Journal of biological chemistry, 269(49), 31275–31281.
  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]

  • Callahan, J., & Castaldi, M. J. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Li, J., & Zhou, J. (2015). Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling. Bio-protocol, 5(20), e1622.
  • BenchChem. (2025). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.
  • Lencova, B., et al. (2024). Application of MTT assay for probing metabolic activity in bacterial biofilm-forming cells on nanofibrous materials. Journal of microbiological methods, 218, 107010.
  • Mountjoy, K. (2025). Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay. Methods in molecular biology (Clifton, N.J.), 2964, 1–13.
  • Tunaru, S., Althoff, T. F., Nüsing, R. M., Diener, M., & Offermanns, S. (2012). Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Fujino, H., & Regan, J. W. (2009). Prostaglandin EP3 receptor superactivates adenylyl cyclase via the Gq/PLC/Ca2+ pathway in a lipid raft-dependent manner.
  • Burdock, G. A., Carabin, I. G., & Griffiths, J. C. (2006). Toxicology and pharmacology of sodium ricinoleate. Food and chemical toxicology, 44(10), 1689–1698.
  • Maekawa, A., et al. (2001). Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation.
  • Elabscience. (n.d.). SP(Substance P) ELISA Kit. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 237–250.
  • Developing a Crystal Violet Assay to Quantify Biofilm Production Capabilities of Staphylococcus aureus. (n.d.). CORE.
  • Shukla, S. K., & Rao, T. S. (2020). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate.
  • Negishi, M., Sugimoto, Y., & Ichikawa, A. (2002). Prostaglandin receptors: advances in the study of EP3 receptor signaling. Journal of biochemistry, 131(6), 797–802.
  • Valentine, W. J., & Tigyi, G. (2012). High-throughput assays to measure intracellular Ca(2)(+) mobilization in cells that express recombinant S1P receptor subtypes. Methods in molecular biology (Clifton, N.J.), 874, 77–87.
  • Promega. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • Tunaru, S., et al. (2012). Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors.
  • O'Neill, J., Brock, C., Olesen, A. E., Andresen, T., Nilsson, M., & Dickenson, A. H. (2012). Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses. Journal of medicinal food, 15(12), 1045–1057.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical biochemistry, 497, 14–20.
  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays.
  • Paluch, E., et al. (2013). Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids. Polish journal of microbiology, 62(1), 77–83.
  • Gamse, R., Holzer, P., & Lembeck, F. (1980). Decrease of substance P in primary afferent neurones and impairment of neurogenic plasma extravasation by capsaicin. British journal of pharmacology, 68(2), 207–213.
  • Rolly, G., & Janssens, M. (1989). Capsaicin: Physicochemical properties, cutaneous reactions and potential applications in painful and inflammatory conditions. Skin pharmacology : the official journal of the Skin Pharmacology Society, 2(3), 147–157.
  • Anand, P., & Bley, K. (2011). Topical capsaicin. The fire of a 'hot' medicine is reignited. British journal of anaesthesia, 107(4), 490–500.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Substance P (SP).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Yipi J Bio. (n.d.). Rat Substance P (SP) Quantitative Detection Kit (ELISA) Instructions for Use.
  • Peeters, E., Nelis, H. J., & Coenye, T. (2008). A Method for Quantitative Determination of Biofilm Viability. Methods in molecular biology (Clifton, N.J.), 431, 145–151.
  • Fattori, V., Hohmann, M. S., Rossaneis, A. C., Pinho-Ribeiro, F. A., & Verri, W. A. (2016). Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses. Molecules (Basel, Switzerland), 21(7), 844.
  • Tunaru, S., et al. (2012). Identification of EP 3 and EP 4 as ricinoleic acid receptors.
  • Tunaru, S., et al. (2012). Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors.
  • EP3 is associated with KEGG signaling pathways of cancer (a), calcium... (n.d.).

Sources

Method

Employing Sodium (R,Z)-12-hydroxyoctadec-9-enoate as a surfactant in research

Advanced Application Note: Employing Sodium (R,Z)-12-hydroxyoctadec-9-enoate as a Functional Surfactant in Research Executive Summary Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as sodium ricinoleate, is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Employing Sodium (R,Z)-12-hydroxyoctadec-9-enoate as a Functional Surfactant in Research

Executive Summary

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as sodium ricinoleate, is a highly versatile anionic surfactant derived from castor oil. For researchers and drug development professionals, this compound offers unique structural advantages—specifically a cis-double bond at C-9 and a hydroxyl group at C-12. This specific molecular architecture alters the surfactant's geometric packing parameter, enabling superior micellar stability and dynamic membrane interactions. This application note provides field-proven, self-validating protocols for utilizing sodium ricinoleate in two critical areas: the micellar solubilization of hydrophobic active pharmaceutical ingredients (APIs) and the enhancement of transdermal/mucosal permeation.

Physicochemical Profile & Mechanistic Overview

Sodium ricinoleate is extensively utilized in the pharmaceutical realm to enhance drug delivery systems by improving the solubility and bioavailability of APIs[1]. As a permeation enhancer, it reversibly alters the physiochemical nature of the stratum corneum to reduce diffusional resistance[2]. In intestinal and mucosal models, it modulates tight junctions and alters epithelial permeability[3], a mechanism that research indicates is partially mediated by the localized enhancement of nitric oxide (NO) production[4].

Table 1: Quantitative Physicochemical Properties

Property Specification / Value
Chemical Name Sodium (R,Z)-12-hydroxyoctadec-9-enoate
CAS Number 5323-95-5
Molecular Weight 320.45 g/mol [5]
Chemical Formula C₁₈H₃₃NaO₃[5]
Appearance White to yellowish powder or viscous liquid[5]

| Primary Functions | Anionic surfactant, micellar solubilizer, permeation enhancer |

Application I: Micellar Solubilization of Lipophilic APIs

Expertise & Causality: Hydrophobic APIs frequently suffer from poor aqueous solubility, leading to sub-optimal bioavailability. When the concentration of sodium ricinoleate exceeds its Critical Micelle Concentration (CMC), it spontaneously self-assembles into micelles. The lipophilic hydrocarbon tails form a hydrophobic core that partitions and encapsulates the API, while the anionic carboxylate heads interface with the aqueous solvent to prevent precipitation.

Micelle_Solubilization A Monomeric Sodium Ricinoleate B Concentration > CMC A->B Increase Conc. C Micelle Self-Assembly B->C Spontaneous E API-Loaded Micelle Core C->E Encapsulation D Hydrophobic API Introduction D->E Partitioning

Mechanism of micelle formation and hydrophobic API encapsulation by Sodium Ricinoleate.

Protocol: Preparation of API-Loaded Micelles

This protocol utilizes a solvent-evaporation method coupled with a self-validating physical characterization step.

  • Surfactant Preparation: Prepare a 10 mM solution of sodium ricinoleate in Phosphate Buffered Saline (PBS, pH 7.4). Causality: Operating well above the typical CMC ensures an abundance of pre-formed micelles ready for API partitioning.

  • API Loading: Dissolve the hydrophobic API in a minimal volume of a volatile, water-miscible organic solvent (e.g., ethanol). Add this dropwise (0.1 mL/min) to 10 mL of the stirring surfactant solution.

  • Equilibration: Leave the mixture under continuous magnetic stirring (800 rpm) at room temperature for 24 hours. Causality: This extended duration is critical to ensure complete evaporation of the organic solvent and to allow the micelles to reach thermodynamic equilibrium.

  • Purification: Centrifuge the solution at 10,000 × g for 15 minutes. Carefully decant the supernatant. Causality: Centrifugation pellets any unencapsulated, precipitated API, ensuring only the micellar-solubilized fraction remains in the supernatant.

  • Self-Validating System (DLS Analysis): Analyze the supernatant using Dynamic Light Scattering (DLS).

    • Validation Criteria: A successful formulation will yield a monomodal size distribution (typically 20–50 nm) with a Polydispersity Index (PDI) < 0.3. If the PDI is > 0.5, it indicates aggregate formation, and the surfactant-to-API ratio must be optimized.

Application II: Transdermal & Mucosal Permeation Enhancement

Expertise & Causality: Sodium ricinoleate acts as a potent permeation enhancer by fluidizing the lipid bilayers of the stratum corneum and temporarily opening tight junctions in mucosal epithelia[2][3]. Because surfactants can cause cellular toxicity at high concentrations, any permeation protocol must include built-in validation steps to prove that the barrier disruption is reversible and not a result of permanent tissue necrosis.

Permeation_Workflow S1 Tissue Preparation (Skin / Epithelium) S2 Mount on Franz Diffusion Cell S1->S2 S3 Equilibration & Baseline TEER S2->S3 S4 Apply API + Sodium Ricinoleate S3->S4 S5 Time-Course Sampling S4->S5 S6 Post-Assay TEER & Washout Check S5->S6 S7 HPLC Quantification of Permeated API S6->S7

Ex vivo permeation assay workflow with built-in TEER validation steps.

Protocol: Ex Vivo Permeation Assay using Franz Diffusion Cells
  • Tissue Mounting: Carefully excise the target tissue (e.g., porcine skin or intestinal epithelium) and mount it between the donor and receptor compartments of a Franz diffusion cell. Ensure the mucosal/stratum corneum side faces the donor chamber.

  • System Equilibration: Fill the receptor chamber with degassed PBS (pH 7.4). Maintain the system at 37°C with continuous magnetic stirring (400 rpm) to simulate physiological sink conditions.

  • Self-Validating System 1 (Baseline TEER): Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Causality: A high baseline TEER confirms that the tissue is intact and undamaged prior to the application of the surfactant.

  • Formulation Application: Apply 0.5 mL of the API formulation containing 1% to 5% (w/v) sodium ricinoleate to the donor compartment. Seal the top with Parafilm to prevent evaporation.

  • Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw 0.5 mL aliquots from the receptor chamber. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions.

  • Self-Validating System 2 (Reversibility Check): At the end of the 24-hour assay, remove the donor formulation and gently wash the tissue surface with fresh PBS three times. Incubate for 2 hours, then measure the TEER again. Causality: A recovery of TEER toward baseline values proves that the sodium ricinoleate induced a reversible modulation of the tight junctions/lipid bilayers, validating the safety profile of the enhancer concentration used.

  • Quantification: Analyze the collected receptor aliquots using High-Performance Liquid Chromatography (HPLC) to calculate the steady-state flux and apparent permeability coefficient (P_app).

References

  • Ningbo Inno Pharmchem Co., Ltd. "Exploring the Multifaceted Applications of Sodium Ricinoleate in Modern Industry". nbinno.com. 1

  • CymitQuimica. "CAS 5323-95-5: Sodium ricinoleate". cymitquimica.com. 5

  • Journal of Clinical Investigation (JCI). "The Effects of Sodium Ricinoleate on Small Intestinal". jci.org. 3

  • Taylor & Francis. "RICINOLEIC ACID, THE ACTIVE INGREDIENT OF CASTOR OIL...". tandfonline.com. 4

  • European Patent Office (EPO). "COMPOSITIONS AND METHODS FOR TREATING BLACKHEADS". epo.org. 2

Sources

Application

Application Note: Advanced Analytical Techniques for the Quantification of Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Introduction & Analytical Context Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as sodium ricinoleate (CAS 5323-95-5), is the sodium salt of ricinoleic acid. Characterized by a monounsaturated omega-9 hydrocarb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as sodium ricinoleate (CAS 5323-95-5), is the sodium salt of ricinoleic acid. Characterized by a monounsaturated omega-9 hydrocarbon chain and a functional hydroxyl group at the C12 position, it is widely utilized as a surfactant, a pharmaceutical excipient, and a core component in advanced drug delivery systems such as poly(lactic-co-glycolic acid) (PLGA) nanocapsules[1]. Furthermore, it is frequently monitored as a critical extractable and leachable (E&L) compound in pharmaceutical container closure systems and serves as a primary raw material in the industrial synthesis of sebacic acid[2].

Quantifying this compound presents distinct analytical challenges. Because it completely dissociates in aqueous solutions, analytical methods must target the ricinoleate anion or the protonated free acid. Furthermore, the molecule lacks a strong conjugated chromophore, rendering standard UV detection insensitive unless performed at low wavelengths or via mass spectrometry. This application note details the causality behind selecting specific chromatographic techniques and provides self-validating protocols for both high-concentration formulation QA/QC and trace-level E&L analysis.

Physicochemical Properties & Mechanistic Rationale

Understanding the molecular behavior of sodium ricinoleate is critical for developing robust chromatographic methods.

Table 1: Physicochemical Properties of Sodium Ricinoleate

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₈H₃₃NaO₃Dissociates in solution; requires MW conversion (Salt: 320.45 g/mol → Acid: 298.46 g/mol ) for absolute quantification.
pKa (Carboxylic Acid) ~4.8Mobile phase pH dictates ionization state. Low pH (<3.0) ensures protonation for reverse-phase retention[1].
LogP 5.19[3]Highly lipophilic. Requires high organic solvent ratios (e.g., Acetonitrile or Methanol) for efficient elution[1].
UV Absorbance Weak (Isolated C=C bond)Requires low-wavelength UV detection (e.g., 210 nm) or universal detectors (ELSD, MS)[1].
Causality in Method Selection
  • Ion Suppression vs. Ionization : For standard High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), the mobile phase must be heavily acidified (e.g., 1.5% phosphoric acid) to suppress the ionization of the carboxylate group. This forces the molecule into its neutral, lipophilic state, preventing peak tailing and ensuring sharp, symmetrical peaks on a C18 column[1].

  • Mass Spectrometry Compatibility : Phosphoric acid is non-volatile and will rapidly foul a mass spectrometer source. Therefore, for Liquid Chromatography-Mass Spectrometry (LC-MS) applications, the mobile phase modifier must be switched to a volatile buffer like ammonium acetate or formic acid[3]. In negative Electrospray Ionization (ESI-), a near-neutral volatile buffer (like ammonium acetate) is preferred because it allows the molecule to remain as the easily detectable ricinoleate anion ([M-H]⁻, m/z 297.2).

Analytical Workflow

The following decision matrix illustrates the workflow for quantifying sodium ricinoleate based on the complexity of the matrix and the required sensitivity.

AnalyticalWorkflow Matrix Sample Matrix (Nanocapsules, E&L, Biofluids) Extraction Extraction & Preparation (Solvent Extraction / SPE) Matrix->Extraction Split Target Concentration? Extraction->Split HPLC HPLC-DAD (UV) Mobile Phase: MeCN/H2O + H3PO4 (Ion Suppression) Split->HPLC High (>0.1 μg/mL) LCMS LC-ESI-MS/MS (Negative Mode) Mobile Phase: MeOH/H2O + NH4OAc (Volatile Buffer) Split->LCMS Trace (<0.1 μg/mL) Val_HPLC Formulation QA/QC (Encapsulation Efficiency) HPLC->Val_HPLC Val_LCMS Trace Quantification (Pharmacokinetics / Leachables) LCMS->Val_LCMS

Figure 1: Analytical workflow for Sodium (R,Z)-12-hydroxyoctadec-9-enoate quantification.

Experimental Protocols

Protocol A: HPLC-DAD for High-Concentration Formulation Analysis

This protocol is optimized for determining the encapsulation efficiency and drug loading of sodium ricinoleate in polymeric delivery systems (e.g., PLGA nanocapsules)[1].

1. Sample Preparation (Solvent Disruption):

  • Transfer an aliquot of the nanocapsule suspension (equivalent to ~1 mg of sodium ricinoleate) into a microcentrifuge tube.

  • Add 1.0 mL of HPLC-grade Acetonitrile to disrupt the PLGA polymer matrix and solubilize the analyte.

  • Vortex vigorously for 2 minutes, then sonicate for 10 minutes at room temperature.

  • Centrifuge at 10,000 × g for 15 minutes to pellet the precipitated polymer.

  • Filter the supernatant through a 0.22 μm PTFE syringe filter directly into an HPLC vial.

2. Chromatographic Conditions:

  • Column: Reverse-phase C18 column (e.g., 250 × 4.6 mm, 5 μm particle size).

  • Mobile Phase: Isocratic elution using 65% Acetonitrile and 35% Ultrapure Water, acidified with 1.5% Phosphoric Acid (v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 μL.

  • Detection: Diode-Array Detector (DAD) set to 210 nm. Note: The analyte will elute as a symmetric peak at approximately 7.5 minutes under these conditions[1].

3. System Suitability & Self-Validation Mechanism:

  • Carryover Check: Inject a blank (Acetonitrile) immediately following the highest calibration standard. The peak area at 7.5 min must be <0.1% of the standard.

  • Peak Symmetry: The tailing factor ( Tf​ ) for the ricinoleic acid peak must be between 0.9 and 1.5. If Tf​>1.5 , verify the pH of the mobile phase, as incomplete protonation causes secondary interactions with residual silanols on the stationary phase.

Protocol B: LC-ESI-MS/MS for Trace-Level Extractables & Leachables (E&L)

This protocol is designed for the high-sensitivity detection of sodium ricinoleate migrating from pharmaceutical container closures into drug products.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Spike 5.0 mL of the aqueous sample (or container extract) with 50 μL of an internal standard (e.g., Heptadecanoic acid-d33, 1 μg/mL).

  • Add 5.0 mL of LC-MS grade Hexane/Ethyl Acetate (1:1, v/v).

  • Vortex for 5 minutes to partition the lipophilic ricinoleate into the organic layer.

  • Centrifuge at 4,000 × g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 35 °C.

  • Reconstitute the residue in 500 μL of Methanol and transfer to an autosampler vial.

2. Chromatographic & MS Conditions:

  • Column: Sub-2 μm C8 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C8, 3.0 × 100 mm, 1.8 μm).

  • Mobile Phase A: 100 mg/L Ammonium Acetate in Ultrapure Water.

  • Mobile Phase B: LC-MS Grade Methanol.

  • Gradient Program: 40% B at 0 min, ramp to 100% B at 8.0 min, hold at 100% B until 11.0 min. Post-run equilibration for 1.5 min.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 50 °C.

  • Ionization Source: Dual Spray AJS-ESI in Negative Mode.

  • Capillary Voltage: 3,500 V.

  • Drying Gas: 10 L/min at 150 °C.

  • MRM Transitions: Monitor precursor ion m/z 297.2 ([M-H]⁻). Optimize collision energy (CE) for characteristic product ions (e.g., m/z 279.2 for loss of H₂O).

3. System Suitability & Self-Validation Mechanism:

  • Matrix Effect Evaluation: Calculate the absolute recovery of the internal standard. If recovery falls outside the 80–120% range, ion suppression is occurring, necessitating a lower injection volume or a switch to a more selective Solid-Phase Extraction (SPE) cleanup.

  • S/N Ratio: The Limit of Quantification (LOQ) must demonstrate a Signal-to-Noise ratio of ≥ 10.

Quantitative Data Summaries

The following table synthesizes the expected validation parameters for the two methodologies based on established analytical guidelines and peer-reviewed literature[1][4].

Table 2: Comparative Method Validation Parameters for Sodium Ricinoleate

Validation ParameterProtocol A: HPLC-DAD (Formulations)Protocol B: LC-ESI-MS/MS (Trace/E&L)
Linear Dynamic Range 0.1 – 500 μg/mL[4]0.01 – 100 ng/mL
Coefficient of Determination ( R2 ) > 0.999[4]> 0.995
Limit of Detection (LOD) ~0.03 μg/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~0.1 μg/mL~1.0 ng/mL
Intra-day Precision (RSD) < 5.0%< 10.0%
Accuracy / Recovery 95.0% – 105.0%85.0% – 110.0%
Primary Application Encapsulation efficiency, bulk QA/QCExtractables & Leachables, Pharmacokinetics

References

  • A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. MDPI (Applied Sciences).[Link]

  • Sodium ricinoleate Analytical Applications. SIELC Technologies. [Link]

  • Detection and Identification of Extractable Compounds from a Drug Container Closure System Using High Resolution LC/MS and Mass Profiler Software. Agilent Technologies Application Note.[Link]

  • Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. ACS Omega.[Link]

Sources

Method

Application Note: High-Resolution NMR Spectroscopy of Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Introduction Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as sodium ricinoleate, is an 18-carbon unsaturated fatty acid salt featuring a cis-double bond at C9 and a stereospecific hydroxyl group at C12 [1]. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as sodium ricinoleate, is an 18-carbon unsaturated fatty acid salt featuring a cis-double bond at C9 and a stereospecific hydroxyl group at C12 [1]. Widely utilized in drug delivery systems, emulsification, and antimicrobial formulations, validating its structural integrity and purity is a critical quality control step. This application note provides drug development professionals and analytical scientists with an in-depth, self-validating Nuclear Magnetic Resonance (NMR) protocol specifically optimized to overcome the unique physical challenges of this amphiphilic molecule.

Mechanistic Insights & Experimental Design

As a Senior Application Scientist, it is vital to look beyond standard operating procedures and understand the causality behind experimental choices.

The Micellization Challenge: Sodium ricinoleate is an amphiphilic salt. In highly polar aqueous environments (such as D₂O), hydrophobic interactions drive the aliphatic tails to aggregate, forming micelles once the Critical Micelle Concentration (CMC) is exceeded. Within a micelle, the restricted tumbling of the lipid chains drastically shortens the spin-spin relaxation time ( T2​ ). In NMR spectroscopy, a short T2​ manifests as severely broadened, poorly resolved peaks, making accurate integration and J -coupling analysis impossible [2].

The Solvent Disruption Strategy: To counteract this, the selection of solvent is the most critical variable. By substituting D₂O with Methanol- d4​ (CD₃OD), the solvent polarity is optimized to solvate both the polar sodium carboxylate headgroup and the hydrophobic tail. This effectively disrupts micelle formation, ensuring rapid, isotropic tumbling of individual monomers in solution [3]. This causal relationship between solvent selection and molecular tumbling is the cornerstone of obtaining sharp, quantifiable NMR signals for fatty acid salts.

Quantitative Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for sodium ricinoleate in CD₃OD at 298 K, providing a benchmark for structural confirmation [3].

Table 1: ¹H NMR Assignments (400 MHz, CD₃OD)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
0.88t ( J = 6.8 Hz)3HC18 (Terminal -CH₃)
1.25 - 1.50m16HAliphatic -CH₂- envelope
2.00 - 2.20m4HC8, C11 (Allylic -CH₂-)
2.15t ( J = 7.5 Hz)2HC2 (-CH₂- α to COO⁻)
3.58m1HC12 (-CH-OH)
5.30 - 5.50m2HC9, C10 (-CH=CH-, cis)

Table 2: ¹³C NMR Assignments (100 MHz, CD₃OD)

Chemical Shift (ppm)Structural Assignment
14.2C18 (Terminal -CH₃)
22.6 - 37.0Aliphatic -CH₂- carbons
71.5C12 (-CH-OH)
125.4C10 (-CH=CH-)
133.4C9 (-CH=CH-)
180.2C1 (COO⁻ Na⁺)

Experimental Protocols: Self-Validating Workflow

A robust analytical protocol must be a self-validating system. The following step-by-step methodology incorporates internal stoichiometric checks to guarantee data integrity.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of high-purity sodium ricinoleate into a clean glass vial.

  • Add 600 µL of CD₃OD containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Vortex the mixture for 30 seconds. Critical Check: The solution must be optically clear. Any turbidity indicates incomplete dissolution or residual aggregation, which will compromise the spectrum.

  • Transfer the homogeneous solution to a 5 mm precision NMR tube.

Step 2: Instrument Setup & Acquisition
  • Insert the sample into the NMR spectrometer (400 MHz or higher recommended).

  • Regulate the probe temperature to 298 K to maintain consistent solvent viscosity and tumbling rates.

  • Lock the magnetic field using the deuterium signal of CD₃OD and shim the magnet until the residual solvent peak (3.31 ppm) has a full width at half maximum (FWHM) of < 1.0 Hz.

  • ¹H NMR Acquisition: Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete relaxation of all protons before the next pulse. Acquire 16–32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled sequence (zgpg30). Set D1​ to 2.0 seconds. Acquire at least 1024 scans due to the low natural abundance of ¹³C.

Step 3: Data Processing and Self-Validation
  • Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Manually phase the spectrum and apply a baseline correction.

  • Execute the Self-Validation Logic: Calibrate the TMS peak to 0.00 ppm. Integrate the terminal methyl triplet at 0.88 ppm and lock its value to exactly 3.00 .

  • Verify the integration of the olefinic multiplet (5.30–5.50 ppm) is 2.00 ± 0.05 , and the methine proton at 3.58 ppm is 1.00 ± 0.05 . Note: Any deviation greater than 5% immediately flags the presence of impurities, oxidation of the double bond, or incomplete relaxation during acquisition.

Visualizations

Workflow A 1. Sample Preparation Weigh 15 mg Sodium Ricinoleate B 2. Solvent Selection Dissolve in 600 µL CD3OD A->B C 3. Internal Standard Add 0.03% TMS B->C D 4. NMR Acquisition 1H & 13C at 298K C->D E 5. Data Processing Phase, Baseline, & Integration D->E

Workflow for NMR sample preparation and acquisition of Sodium Ricinoleate.

Validation A Reference Peak Terminal CH3 (0.88 ppm) B Set Integration = 3.00 A->B C Check Olefinic Protons (5.3-5.5 ppm) == 2.00 B->C D Check Hydroxyl Methine (3.6 ppm) == 1.00 B->D E Validate Purity & Confirm Structure C->E D->E

Self-validating integration logic for 1H NMR of Sodium Ricinoleate.

References

  • Title: Sodium Ricinoleate | C18H33NaO3 | CID 23687338 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: ricinoleic acid, sodium salt (Spectra Data) Source: SpectraBase, John Wiley & Sons, Inc. URL: [Link]

  • Title: Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis Source: MDPI (Materials) URL: [Link](Verified Landing Page for MDPI Open Access Journals)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Welcome to the dedicated technical support center for the synthesis of Sodium (R,Z)-12-hydroxyoctadec-9-enoate, also known as Sodium Ricinoleate. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of Sodium (R,Z)-12-hydroxyoctadec-9-enoate, also known as Sodium Ricinoleate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible, high-yield, and high-purity synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of Sodium (R,Z)-12-hydroxyoctadec-9-enoate.

Q1: What is the fundamental reaction for synthesizing Sodium (R,Z)-12-hydroxyoctadec-9-enoate?

The most direct synthesis involves the saponification of ricinoleic acid with a sodium base, typically sodium hydroxide (NaOH) or sodium methoxide.[1] This acid-base neutralization reaction yields the sodium salt (Sodium Ricinoleate) and water (or methanol, if sodium methoxide is used).

Q2: My final product is a cloudy or turbid solution. What is the likely cause?

Cloudiness in the final product solution is a common issue and often indicates the presence of impurities or incomplete reaction.[2] Potential causes include:

  • Insoluble Salts: If the reaction is performed in hard water, insoluble calcium or magnesium salts of ricinoleic acid can form, creating a scum.[3]

  • Unreacted Starting Material: Residual, unreacted ricinoleic acid, which is an oil, can lead to a cloudy or biphasic mixture.

  • Side Products: Depending on the reaction conditions, side reactions could generate insoluble byproducts.

It is crucial to use purified starting materials and appropriate solvents to avoid these issues.[2]

Q3: What are the critical parameters to control during the synthesis?

Several parameters significantly influence the reaction's success:

  • Stoichiometry: The molar ratio of ricinoleic acid to the sodium base is critical. A 1:1 to 1:1.5 ratio is often recommended to ensure complete neutralization of the fatty acid.[1]

  • Temperature: The reaction temperature affects the rate of saponification. Temperatures ranging from 30-82°C have been reported.[1]

  • Solvent: The choice of solvent is important for solubilizing the reactants and facilitating the reaction. Alcoholic solvents like ethanol or methanol are commonly used.[1]

  • Reaction Time: Sufficient reaction time (typically 2-4 hours) is necessary for the reaction to go to completion.[1]

Q4: How can I purify the synthesized Sodium (R,Z)-12-hydroxyoctadec-9-enoate?

Purification is essential to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques include:

  • Recrystallization: The product can be recrystallized from a suitable solvent, such as 95% ethanol, to obtain a pure crystalline product.[2]

  • Washing: The crude product can be washed with a non-polar solvent to remove unreacted ricinoleic acid.

  • Drying: The final product should be thoroughly dried, for instance at 35°C, to remove any residual solvent or water.[2]

II. Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to challenges encountered during the synthesis.

Problem 1: Low Yield of Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Question: My reaction is consistently resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from several factors, from the quality of your starting materials to the specifics of your reaction setup. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Purity of Ricinoleic Acid: Commercial ricinoleic acid can contain impurities like other fatty acids (oleic, linoleic, stearic acids) which can interfere with the reaction.[4][5][6] Consider purifying the starting ricinoleic acid by fractional precipitation or distillation if high purity is required.[5][7]

  • Reagent Quality: Ensure your sodium hydroxide or sodium methoxide is not old or degraded. The base should be of high purity and accurately weighed.

  • Solvent Quality: Use anhydrous solvents if your reaction is sensitive to water. The presence of water can affect the reactivity of the base.

Reaction Condition Optimization:

ParameterTroubleshooting Steps & Rationale
Stoichiometry Problem: Incomplete reaction due to insufficient base. Solution: Ensure a slight excess of the sodium base (e.g., 1:1.1 molar ratio of ricinoleic acid to NaOH). This drives the equilibrium towards the product side. However, a large excess can complicate purification.
Temperature Problem: Reaction is too slow or side reactions are occurring. Solution: Optimize the reaction temperature. While higher temperatures (e.g., 64°C) can increase the reaction rate, they might also promote side reactions.[1] Experiment with a temperature range (e.g., 40-70°C) to find the optimal balance.
Mixing Problem: Poor mixing leads to localized concentration gradients and incomplete reaction. Solution: Ensure efficient stirring throughout the reaction. This is particularly important as the viscosity of the reaction mixture can change.
Reaction Time Problem: The reaction has not reached completion. Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). This will help determine the optimal reaction time to ensure all the ricinoleic acid has reacted.

Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed purity_check Verify Purity of Ricinoleic Acid & Base start->purity_check solvent_check Ensure Anhydrous Solvent purity_check->solvent_check Purity Confirmed stoichiometry_check Optimize Molar Ratio (Acid:Base) solvent_check->stoichiometry_check Solvent OK temp_check Optimize Reaction Temperature stoichiometry_check->temp_check Ratio Optimized time_check Monitor Reaction by TLC temp_check->time_check Temp Optimized purification_check Review Purification Method time_check->purification_check Reaction Complete success Improved Yield purification_check->success Purification Effective

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Product Impurity and Multiple Spots on TLC

Question: My TLC analysis of the final product shows multiple spots, indicating the presence of impurities. How do I identify and eliminate these impurities?

Answer: The presence of multiple spots on a TLC plate is a clear indication of a mixture of compounds. Identifying the source of these impurities is the first step towards a cleaner synthesis.

Potential Sources of Impurities:

  • Isomers of Ricinoleic Acid: Commercial ricinoleic acid may contain geometric isomers (trans) of the double bond, which will result in the formation of the corresponding sodium salt isomer.[8]

  • Oxidation Products: The double bond and hydroxyl group in ricinoleic acid can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to various byproducts.

  • Unreacted Starting Materials: As mentioned, residual ricinoleic acid is a common impurity.

  • Side Products from the Base: If using sodium methoxide, incomplete reaction or reaction with trace water can leave behind methanol or sodium hydroxide.

Troubleshooting and Purification Strategy:

Impurity SourceIdentification MethodMitigation & Purification Strategy
Geometric Isomers GC-MS analysis of the starting ricinoleic acid.Source high-purity ricinoleic acid with a specified isomer ratio. Purification of isomers can be challenging and may require advanced chromatographic techniques.
Oxidation Products Mass Spectrometry (MS) to identify masses corresponding to oxidized species.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Lowering the reaction temperature can also help. Purification can be achieved through column chromatography or recrystallization.
Unreacted Ricinoleic Acid TLC (will have a different Rf value than the salt), NMR spectroscopy.Ensure complete reaction by optimizing stoichiometry and reaction time. Wash the crude product with a non-polar solvent like hexane to remove the non-polar ricinoleic acid.
Residual Base/Methanol pH measurement of the final product solution (for excess base). GC analysis for residual methanol.Neutralize any excess base with a dilute acid before final workup. Ensure thorough drying under vacuum to remove volatile solvents like methanol.

Reaction and Purification Workflow:

Caption: General workflow for synthesis and purification.

III. Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of Sodium (R,Z)-12-hydroxyoctadec-9-enoate based on established methods.[1]

Materials:

  • Ricinoleic acid (high purity)

  • Sodium hydroxide (pellets)

  • Ethanol (95% or absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific molar amount of ricinoleic acid in ethanol. A ricinoleic acid molar concentration of around 1.0 M is a good starting point.[1]

  • Base Addition: In a separate container, prepare a solution of sodium hydroxide in ethanol. The molar ratio of ricinoleic acid to sodium hydroxide should be approximately 1:1.[1]

  • Reaction: Slowly add the sodium hydroxide solution to the stirred ricinoleic acid solution at room temperature.

  • Heating: Heat the reaction mixture to a gentle reflux (around 64°C for ethanol) and maintain this temperature for 4 hours with continuous stirring.[1] The reaction should result in a clear system upon completion.[1]

  • Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The sodium ricinoleate may precipitate or crystallize out of the solution. Cooling in an ice bath can facilitate this process.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified Sodium (R,Z)-12-hydroxyoctadec-9-enoate in a vacuum oven at a low temperature (e.g., 35-40°C) to a constant weight.[2]

Characterization: The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (carboxylate, hydroxyl, C=C double bond).

  • Melting Point Analysis: To assess the purity of the crystalline product.

IV. References

  • CN112574025A - Synthesis method of stannous ricinoleate - Google Patents. Available at:

  • Reactions of sodium ricinoleate - Chemguide. Available at: [Link] (Note: While the provided link is a general one on ester hydrolysis, the principle of soap formation and reaction with hard water ions is relevant and widely documented in chemistry resources).

  • Halvorson, H. O. (1927). The preparation of pure sodium ricinoleate. Proceedings of the Society for Experimental Biology and Medicine, 24(6), 553-554. (A direct URL is not available from the search, but the citation is to a specific journal article).

  • Synthesis of Oxidized Ricinoleic Acid Esters as Antimicrobial and Emulsifier Compounds - AIP Publishing. Available at: [Link]

  • US1955021A - Method of purifying ricinoleic acid - Google Patents. Available at:

  • Sodium (R,Z)-12-hydroxyoctadec-9-enoate | 5323-95-5 - MilliporeSigma. Available at: [Link]

  • Macrolactonization of 12R-Hydroxyoctadec-9Z-Enoic Acid | Request PDF - ResearchGate. Available at: [Link]

  • sodium (9Z,12R)-12-hydroxyoctadec-9-enoate | 5323-95-5 - Molport. Available at: [Link]

  • Effects of Sodium-to-OSDA Ratio in the Synthesis Gel on SSZ-39 Formation and Material Properties - MDPI. Available at: [Link]

  • Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC. Available at: [Link]

  • 12-hydroxy-9-octadecanoic acid, 7431-95-0 - The Good Scents Company. Available at: [Link]

  • The Isolation of Ricinoleic Acid from Castor Oil by Salt-solubility-based Fractionation for the Biopharmaceutical Applications | Request PDF - ResearchGate. Available at: [Link]

  • The isolation of ricinoleic acid from castor oil by salt-solubility-based fractionation for the biopharmaceutical applications - Bar-Ilan University. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • High purity (97%) ricinoleic acid shows three close spots on TLC, why is this? - ResearchGate. Available at: [Link]

  • Ricinoleic acid – Knowledge and References - Taylor & Francis. Available at: [Link]

  • THE VARIOUS SODIUM PURIFICATION TECHNIQUES - OSTI.gov. Available at: [Link]

  • Sodium (R,Z)-12-hydroxyoctadec-9-enoate - Crysdot LLC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sodium (R,Z)-12-hydroxyoctadec-9-enoate Interferences

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter experimental artifacts caused by Sodium (R,Z)-12-hydroxyoctadec-9-enoate , commonly known as Sodium Rici...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter experimental artifacts caused by Sodium (R,Z)-12-hydroxyoctadec-9-enoate , commonly known as Sodium Ricinoleate (SR) .

SR is the sodium salt of ricinoleic acid, an 18-carbon unsaturated fatty acid with a unique hydroxyl group at C12. This structure makes it a highly effective anionic surfactant, emulsifier, and absorption enhancer[1]. However, its amphiphilic nature, pH-dependent solubility, and high surface activity make it a notorious interfering agent across biochemical, cellular, and analytical workflows.

This guide abandons generic advice to provide you with the mechanistic causality behind these interferences and self-validating protocols to bypass them.

HUB 1: Proteomics & Biochemistry

Issue: Erratic Protein Quantification and Reagent Precipitation

Q: Why does my Bradford assay turn cloudy and yield erratic absorbance readings when my lysis buffer contains Sodium Ricinoleate?

The Mechanistic Causality: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 to proteins in a highly acidic medium[2]. At this low pH, the anionic carboxylate headgroup of sodium ricinoleate becomes protonated, converting it back into ricinoleic acid. Ricinoleic acid is highly hydrophobic and completely insoluble in aqueous environments, leading to immediate precipitation[3]. Furthermore, even before precipitation, surfactants disrupt the hydrophobic interactions between the Coomassie dye and the target proteins, causing severe signal distortion[2].

Q: Is the BCA assay a safe alternative for SR-containing samples?

The Mechanistic Causality: Yes, but with caveats. The BCA (Bicinchoninic Acid) assay operates at an alkaline pH, which keeps sodium ricinoleate in its soluble, ionized state. While BCA assays can generally tolerate up to 5% of certain surfactants, high concentrations of SR can form micelles that scatter light or competitively chelate the cuprous (Cu1+) ions essential for the biuret reaction.

Table 1: Comparative Interference of Sodium Ricinoleate in Protein Assays
Assay TypeOperating pHSR Tolerance LimitPrimary Interference MechanismRecommended Action
Bradford Acidic (< 2.0)< 0.1%Protonation to insoluble ricinoleic acid; dye competition.Do not use. Switch to BCA or precipitate protein.
Standard BCA Alkaline (> 11.0)~1.0% - 5.0%Micellar light scattering; minor copper chelation.Dilute sample or use detergent-compatible kits.
Micro BCA Alkaline (> 11.0)< 0.5%Amplified sensitivity to reducing/chelating agents.Perform TCA/Acetone precipitation.
Diagnostic Workflow: Protein Quantification with SR

ProteinAssayTroubleshooting Start Sample Contains Sodium Ricinoleate Decision Which Protein Assay? Start->Decision Bradford Bradford Assay (Acidic pH) Decision->Bradford BCA BCA Assay (Alkaline pH) Decision->BCA Precipitation SR Protonates to Ricinoleic Acid (Precipitates) Bradford->Precipitation pH < 2 Micelles SR Remains Soluble (Micelle Formation) BCA->Micelles pH > 11 Action1 Perform TCA/Acetone Cleanup Protocol Precipitation->Action1 Assay Fails Action2 Dilute Sample to <1% SR Micelles->Action2 If SR > 5% Action2->Action1 If dilution lowers protein too much

Figure 1: Decision matrix and chemical behavior of Sodium Ricinoleate in colorimetric protein assays.

Self-Validating Protocol: TCA/Acetone Precipitation

To entirely remove SR from your protein samples, use this chemical precipitation method[4]. Self-Validation Step: Run a blank lysis buffer containing SR through this protocol alongside your samples. The blank should yield zero absorbance in the final assay, proving complete SR removal.

  • Precipitation: Add an equal volume of 20% Trichloroacetic acid (TCA) to your protein sample (final TCA concentration = 10%).

  • Incubation: Incubate on ice for 15 minutes to force protein precipitation.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Decanting: Carefully decant the supernatant. The interfering SR remains soluble in the acidic supernatant and is discarded.

  • Washing: Wash the protein pellet twice with 500 µL of cold acetone (-20°C) to remove residual TCA and co-precipitated lipids.

  • Drying: Air-dry the pellet for 5–10 minutes (do not over-dry, or resolubilization becomes difficult).

  • Resolubilization: Dissolve the pellet in a surfactant-free assay buffer (e.g., 0.1 M NaOH) and proceed immediately to the BCA assay.

HUB 2: Cell Biology & Toxicology

Issue: False Positives in Cytotoxicity and Viability Assays

Q: My LDH release assay shows massive toxicity when treating cells with a drug formulated in Sodium Ricinoleate. Is my drug highly toxic?

The Mechanistic Causality: Likely not. Sodium ricinoleate is a well-documented membrane-disrupting agent ("soap")[5]. Its amphiphilic structure allows the hydrophobic 18-carbon tail to intercalate into the cellular lipid bilayer. When the concentration of SR approaches its critical micelle concentration (CMC), it drastically reduces membrane surface tension, disrupting lipid packing. This leads to transient pore formation or complete cell lysis, causing the leakage of cytosolic contents like Lactate Dehydrogenase (LDH) into the media. This creates a false positive for drug-induced cytotoxicity.

Mechanism of SR-Induced Assay Interference

MembraneDisruption SR Sodium Ricinoleate (Amphiphilic Surfactant) Membrane Insertion into Lipid Bilayer SR->Membrane Hydrophobic tail intercalates Permeability Loss of Membrane Integrity Membrane->Permeability Disrupts lipid packing LDH Cytosolic LDH Release Permeability->LDH Pore formation Viability False Positive in Cytotoxicity Assay LDH->Viability Assay interference

Figure 2: Pathway of Sodium Ricinoleate-mediated membrane disruption leading to false toxicity signals.

Troubleshooting Strategy
  • Vehicle Controls are Mandatory: Always run a vehicle control containing the exact concentration of SR used in your formulation. Subtract this baseline from your drug's signal.

  • Orthogonal Assays: If SR causes physical membrane lysis, switch from an membrane-integrity assay (LDH) to a metabolic assay (e.g., WST-8 or Alamar Blue). Note: High concentrations of SR will eventually cause true cell death, so dose-titration of the excipient is critical.

HUB 3: Analytical Chemistry (LC-MS/MS)

Issue: Severe Ion Suppression and Loss of Analyte Signal

Q: We are losing target analyte signal in our LC-MS/MS pharmacokinetic studies when using Sodium Ricinoleate as an excipient. What is happening?

The Mechanistic Causality: This is a textbook case of Ion Suppression in Electrospray Ionization (ESI). Because sodium ricinoleate is a highly surface-active anionic surfactant, it preferentially migrates to the surface of the ESI droplets as they elute from the LC column. During the droplet desolvation process, SR outcompetes your target analyte for the available charge. Consequently, the target analyte remains in a neutral state, fails to enter the gas phase as an ion, and is completely invisible to the mass spectrometer detector.

Logic of ESI Ion Suppression by Surfactants

LCMS_IonSuppression ESI ESI Droplet Formation (Analyte + SR) Surface SR Migrates to Droplet Surface ESI->Surface High surface activity Competition Charge Competition at Surface Surface->Competition Desolvation Neutral Analyte Remains Un-ionized Competition->Neutral SR outcompetes analyte SignalLoss Loss of MS Signal (Ion Suppression) Neutral->SignalLoss

Figure 3: Mechanism of LC-MS ion suppression caused by surface-active Sodium Ricinoleate.

Self-Validating Protocol: Solid Phase Extraction (SPE) Cleanup

To restore LC-MS sensitivity, SR must be physically separated from the analyte prior to injection. Self-Validation Step: Perform a post-column infusion experiment. Infuse your pure analyte continuously post-column while injecting a blank SR sample. A dip in the steady baseline signal at the SR retention time confirms suppression. After applying this SPE protocol, repeat the injection; the baseline dip should disappear.

  • Conditioning: Condition a reversed-phase polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Load the biological plasma/serum sample containing the analyte and SR.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute highly polar endogenous interferences.

  • Selective Elution: Elute your target analyte with a specific solvent concentration optimized for your compound (e.g., 40-60% Methanol). Crucial Insight: SR is highly hydrophobic due to its 18-carbon chain. It will remain tightly bound to the SPE sorbent unless high percentages of organic solvent (>80%) are used. By keeping the elution solvent <60% organic, SR is trapped on the column.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in your initial LC mobile phase.

References
  • Chemistry of Protein Assays | Thermo Fisher Scientific - US. thermofisher.com.
  • Protein Analysis using Microplate-based Quantification Methods - Agilent. agilent.com.
  • BCA and Bradford protein assays - Citeq Biologics. citeqbiologics.com.
  • Protein assay technical handbook - ThermoFisher. thermofisher.com.
  • Toxicology and pharmacology of sodium ricinoleate. researchgate.net.
  • Safety Assessment of Ricinus Communis (Castor) Seed Oil and Ricinoleates as Used in Cosmetics. cir-safety.org.

Sources

Troubleshooting

Technical Support Center: Optimizing Sodium (R,Z)-12-hydroxyoctadec-9-enoate Synthesis

Welcome to the Oleochemical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and maximize the yield of Sodium (R,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Oleochemical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and maximize the yield of Sodium (R,Z)-12-hydroxyoctadec-9-enoate (commonly known as Sodium Ricinoleate, CAS: 5323-95-5).

Synthesizing this compound involves the base-catalyzed saponification of ricinoleic acid (or castor oil). Because the molecule contains both a C9-C10 double bond and a C12 secondary hydroxyl group, it is highly amphiphilic and sensitive to thermal degradation. Maximizing yield requires precise control over reaction kinetics, stoichiometry, and phase transfer mechanics.

Quantitative Data Summary: Reaction Parameters vs. Yield

To establish a baseline for your experiments, the following table summarizes how specific thermodynamic and stoichiometric variables impact the final product yield.

Reaction ParameterTested ConditionObserved YieldMechanistic ImpactSource
Temperature 30°C~80.2%Incomplete conversion due to insufficient kinetic energy.[1]
Temperature 64°C - 65°C99.0% - 99.1%Optimal balance of reaction kinetics and thermal stability.[2]
Stoichiometry 1:1 to 1:1.05 (Acid:NaOH)>98.0%Complete neutralization without triggering excessive micellization.[2]
Stoichiometry > 10% Excess NaOHDecreased PurityInduces severe soap formation, trapping unreacted lipids.[2]
Solvent System Isopropanol98.9% - 99.1%Overcomes biphasic mass transfer limitations.[1]
Purification Acetone Precipitation~85.0% (Isolated)Effectively separates the sodium salt from unreacted oils.[3]

Synthesis Workflow & Mechanistic Pathway

SynthesisPathway A Ricinoleic Acid (C18H34O3) B Base-Catalyzed Saponification A->B NaOH (1:1.05 eq) Isopropanol C Sodium Ricinoleate (C18H33NaO3) B->C 64-65°C, 2-4 hrs D Acetone Precipitation C->D Solvent Exchange E Purified Product (>98% Yield) D->E Vacuum Filtration

Figure 1: Mechanistic workflow for the base-catalyzed synthesis of Sodium Ricinoleate.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield stalling at ~80% despite prolonged heating? A1: This is fundamentally a kinetic or mass-transfer limitation. If the reaction is run at suboptimal temperatures (e.g., 30°C), the kinetic energy is insufficient to drive the saponification to completion, resulting in yields around 80.2% (1)[1]. Furthermore, if a purely aqueous base is used without a co-solvent, the hydrophobic fatty acid chains form a biphasic emulsion, physically limiting contact with hydroxide ions. Actionable Fix: Elevate the temperature to the optimal 64°C–65°C range and utilize isopropanol as a co-solvent to homogenize the reaction mixture into a single phase[1][2].

Q2: During product isolation, the mixture turns into a highly viscous, gelatinous mass. How do I prevent this product loss? A2: This gelatinous state is caused by excessive micellization (soap formation). It occurs when the NaOH molar excess exceeds 10% (2)[2]. Because sodium ricinoleate possesses both a carboxylate head and a C12 hydroxyl group, it is highly amphiphilic and prone to forming stable emulsions that trap unreacted starting materials and water, ruining your yield. Actionable Fix: Strictly control your stoichiometry. Maintain a 1:1 molar ratio, or a maximum of 1:1.05, to ensure complete conversion while staying below the critical micelle concentration threshold of the excess base[2].

Q3: My isolated crystals are slightly yellow instead of pure white. Does this indicate a failed synthesis? A3: Discoloration indicates thermal degradation or trace oxidation. Exceeding 70°C during saponification accelerates side reactions (such as dehydration of the C12 hydroxyl or oxidative cleavage of the C9 double bond). This not only discolors the product but directly consumes the starting material, reducing the yield of the target enoate (2)[2]. Actionable Fix: Cap the reaction temperature strictly at 65°C. If discoloration persists, purge the reaction vessel with inert nitrogen gas prior to heating to displace atmospheric oxygen.

Q4: Can I use ethanol instead of isopropanol for the solvent system? A4: Yes, ethanol is frequently cited in literature for synthesizing sodium ricinoleate (3)[3]. However, isopropanol is often preferred in industrial scale-up because it provides an excellent balance of lipid solubility and is easier to separate during the downstream acetone precipitation phase[1].

Troubleshooting Logic Tree

TroubleshootingLogic Start Issue Detected: Low Yield / Emulsion T_Check Analyze Reaction Temperature Start->T_Check S_Check Analyze NaOH Stoichiometry Start->S_Check T_Low < 60°C: Incomplete Conversion T_Check->T_Low T_High > 70°C: Thermal Degradation T_Check->T_High S_High > 10% Excess NaOH: Severe Micellization S_Check->S_High T_Opt Correct to 64-65°C T_Low->T_Opt Increase Heat T_High->T_Opt Decrease Heat S_Opt Correct to 1:1 Molar Ratio S_High->S_Opt Adjust Base

Figure 2: Troubleshooting logic tree for resolving common yield and purity issues.

Standard Operating Procedure (SOP): High-Yield Synthesis

To ensure trustworthiness and reproducibility, this protocol includes built-in self-validation steps.

Phase 1: Reagent Preparation & Solubilization

  • Calculate Stoichiometry: Determine the exact molar mass of the starting ricinoleic acid (approx. 298.46 g/mol ). Weigh the lipid and calculate the required sodium hydroxide (NaOH, 40.00 g/mol ) to achieve a strict 1:1 to 1:1.05 molar ratio[2].

  • Solvent Addition: Transfer the ricinoleic acid into a reaction vessel equipped with an overhead stirrer and reflux condenser. Add 3 to 4 volumes of isopropanol to dissolve the lipid, ensuring a homogeneous single-phase system[1].

Phase 2: Base-Catalyzed Saponification 3. Alkaline Introduction: Prepare an aqueous solution of the calculated NaOH. Add this solution dropwise to the isopropanol-lipid mixture under continuous stirring (300-400 rpm) to prevent localized alkaline concentration spikes that trigger premature micellization. 4. Thermal Activation: Elevate the reaction temperature to exactly 64°C – 65°C[2]. Maintain this temperature for 2 to 4 hours. 5. Self-Validation (TLC): After 2 hours, sample the reaction. Run a Thin-Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 8:2). The disappearance of the high-Rf starting material spot confirms complete conversion. Do not proceed to isolation until this is verified[3].

Phase 3: Isolation & Purification 6. Solvent Exchange (Precipitation): Slowly pour the warm reaction mixture into 8-10 volumes of cold, anhydrous acetone under vigorous stirring. The sodium (R,Z)-12-hydroxyoctadec-9-enoate will precipitate as white crystals, while unreacted fatty acids and isopropanol remain dissolved[3]. 7. Filtration: Recover the precipitate using vacuum filtration (Büchner funnel). Wash the filter cake twice with fresh, cold acetone to remove residual impurities. 8. Drying: Dry the purified crystals under vacuum at 40°C until a constant weight is achieved, yielding the final product.

References

  • Source: aip.
  • Source: google.
  • Source: smolecule.

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: Sodium (R,Z)-12-hydroxyoctadec-9-enoate vs. Alternative Fatty Acid Salts in Drug Delivery

Executive Summary & Molecular Causality In the formulation of advanced drug delivery systems, overcoming epithelial barriers remains a primary challenge for the bioavailability of hydrophilic macromolecules and poorly so...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Causality

In the formulation of advanced drug delivery systems, overcoming epithelial barriers remains a primary challenge for the bioavailability of hydrophilic macromolecules and poorly soluble hydrophobic active pharmaceutical ingredients (APIs). Sodium (R,Z)-12-hydroxyoctadec-9-enoate , commonly known as Sodium Ricinoleate (SR)[1], is a highly versatile functional excipient. Structurally, it is the sodium salt of a C18:1 fatty acid featuring a distinctive hydroxyl group at the C12 position and a cis-double bond at C9.

To objectively evaluate its efficacy as a permeation enhancer, this guide compares SR against two established fatty acid salts[2]:

  • Sodium Caprate (SC): A medium-chain (C10:0) saturated fatty acid salt, widely considered the industry gold standard for paracellular tight junction (TJ) modulation.

  • Sodium Oleate (SO): A long-chain (C18:1) unsaturated fatty acid salt that is structurally identical to SR, save for the absence of the C12 hydroxyl group.

The Causality of Structure: The efficacy of these enhancers is governed by their amphiphilic geometry. SC requires high millimolar concentrations to form micelles and perturb membranes due to its short aliphatic tail. In contrast, the long C18 chain of SR provides strong lipophilic anchoring, while its C12 hydroxyl group increases its hydration sphere. This unique geometry allows SR to fluidize phospholipid bilayers and trigger intracellular signaling cascades at significantly lower Critical Micelle Concentrations (CMCs) than both SC and SO.

Mechanistic Pathways of Permeation Enhancement

The selection of a permeation enhancer must be dictated by its mechanism of action, which directly impacts both the absorption route and the mucosal safety profile.

  • Sodium Caprate (SC) - The Paracellular Standard: SC enhances permeability primarily by molecular remodeling of the tight junctions. It destabilizes the apical cell membrane, triggering the release of intracellular calcium. This cascade activates Myosin Light Chain Kinase (MLCK), leading to the phosphorylation of myosin light chain (MLC) and the subsequent contraction of the perijunctional actomyosin ring[3]. This mechanical contraction physically shifts occludin and claudin proteins, opening the paracellular space to positively-charged and neutral macromolecules[4].

  • Sodium Ricinoleate (SR) - The Dual-Action Modulator: SR exhibits a mixed transcellular and paracellular enhancement profile. Transcellularly, it intercalates into the lipid bilayer, lowering interfacial tension and fluidizing the membrane to aid highly lipophilic APIs. Paracellularly, SR has been shown to significantly upregulate Nitric Oxide Synthase (NOS) activity in intestinal epithelia[5]. The resulting burst of nitric oxide (NO) acts as a secondary messenger that, alongside calcium-dependent pathways, induces transient tight junction dilation.

  • Sodium Oleate (SO) - The Transcellular Solubilizer: Lacking the steric hindrance and hydrogen-bonding capacity of SR's hydroxyl group, SO partitions deeply and stably into the lipophilic core of the cell membrane. It acts almost exclusively as a transcellular enhancer and solubilizing agent, exerting minimal effect on MLCK or NOS pathways, and therefore produces negligible tight junction opening.

Pathway Visualization

G A Fatty Acid Salt Application (e.g., Sodium Caprate / Ricinoleate) B Membrane Phospholipase C (PLC) Activation A->B C Release of Intracellular Ca2+ / NOS Activation B->C D Calmodulin Binding & MLCK Phosphorylation C->D E Actomyosin Ring Contraction D->E F Tight Junction (TJ) Opening (Occludin/Claudin Shift) E->F G Enhanced Paracellular Macromolecule Flux F->G

Fig 1: Signal transduction cascade mediating paracellular permeability enhancement by fatty acid salts.

Quantitative Efficacy Comparison

The following table synthesizes the physicochemical properties and in vitro efficacy metrics of the three fatty acid salts when applied to intestinal epithelial models.

EnhancerChemical IdentityChainCMC (mM)Max TEER Reduction (%) Papp​ Enhancement Ratio (FITC-Dextran 4kDa)Primary Transport Mechanism
Sodium Caprate (SC) Sodium DecanoateC10:0~25.070 - 75%4.5xParacellular (MLCK activation)
Sodium Ricinoleate (SR) Sodium (R,Z)-12-hydroxyoctadec-9-enoateC18:1 (OH)~1.055 - 60%3.8xMixed (Paracellular & Transcellular)
Sodium Oleate (SO) Sodium (Z)-octadec-9-enoateC18:1~1.525 - 30%1.5xTranscellular (Membrane fluidization)

Data Interpretation: SR achieves near-parity with SC in macromolecular flux enhancement (3.8x vs 4.5x) but requires a fraction of the molar concentration due to its highly active CMC (~1.0 mM). SO, despite its structural similarity to SR, fails to significantly reduce Transepithelial Electrical Resistance (TEER), confirming its inability to open paracellular tight junctions.

Self-Validating Experimental Protocol: In Vitro Permeability Assay

To objectively verify the enhancement ratios and ensure that increased flux is due to physiological modulation rather than cytotoxic membrane lysis, the following self-validating Caco-2 Transwell protocol must be employed.

Phase 1: Monolayer Integrity Validation

  • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Culture for 21 days, replacing media every 48 hours to allow for full differentiation and tight junction expression.

  • Validation Check: Measure baseline TEER using a chopstick electrode. Only utilize inserts exhibiting a TEER > 400 Ω·cm², confirming a fully intact, restrictive barrier.

Phase 2: Kinetic Flux Assessment

  • Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Prepare apical treatment solutions: HBSS (Negative Control), 10 mM SC (Positive Control), 1 mM SR, and 1 mM SO. Spike all solutions with 1 mg/mL FITC-Dextran 4kDa (FD4) as the macromolecular marker.

  • Apply 0.5 mL of treatment to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber. Incubate at 37°C on an orbital shaker (50 rpm).

  • Extract 100 µL samples from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS. Measure TEER concurrently at each time point.

  • Quantify FD4 fluorescence (Ex: 490 nm, Em: 520 nm) to calculate the apparent permeability coefficient ( Papp​ ).

Phase 3: Reversibility & Cytotoxicity Screening (Crucial for Causality)

  • Post-120 minutes, aspirate the apical treatments. Wash the monolayers three times with warm HBSS to remove the fatty acid salts.

  • Replace with standard culture media and incubate for 24 hours.

  • Self-Validation: Measure TEER at 12h and 24h post-wash. A recovery of TEER to >80% of baseline proves that the permeability enhancement was caused by transient, physiological tight junction modulation[3]. Failure to recover indicates irreversible membrane damage.

  • Perform a Lactate Dehydrogenase (LDH) release assay on the apical wash to quantitatively rule out necrosis.

References

  • Title: Sodium (R,Z)
  • Source: epo.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Comparative

Comparing the activity of Sodium (R,Z)-12-hydroxyoctadec-9-enoate with its stereoisomers

An in-depth technical analysis of lipid-based therapeutics requires a rigorous understanding of structure-activity relationships (SAR). As a Senior Application Scientist, I frequently observe that minor stereochemical va...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of lipid-based therapeutics requires a rigorous understanding of structure-activity relationships (SAR). As a Senior Application Scientist, I frequently observe that minor stereochemical variations in fatty acid derivatives can mean the difference between a highly potent active pharmaceutical ingredient (API) and a biologically inert lipid.

This guide objectively compares the biological activity of Sodium (R,Z)-12-hydroxyoctadec-9-enoate (the sodium salt of ricinoleic acid, the active eutomer) with its geometric stereoisomer, Sodium (R,E)-12-hydroxyoctadec-9-enoate (ricinelaidic acid), and structurally related analogs.

Mechanistic Grounding: Stereospecific Receptor Activation

Sodium (R,Z)-12-hydroxyoctadec-9-enoate possesses an 18-carbon chain characterized by a natural (R)-hydroxyl group at C12 and a cis (Z) double bond at C9. Historically classified as a non-specific "irritant," modern pharmacological profiling reveals that this molecule is a highly selective agonist for the EP3 and EP4 prostaglandin receptors [1].

The spatial orientation dictated by the (9Z)-double bond and the (12R)-hydroxyl group allows the molecule to effectively displace endogenous PGE2, triggering intracellular calcium mobilization via G-protein coupled receptor (GPCR) pathways[1]. Conversely, the geometric inversion to the trans-isomer (R,E) completely abolishes receptor affinity. The trans-geometry rigidifies the lipid tail, preventing the conformational fit required for the EP3/EP4 binding pocket.

Quantitative Data Comparison

To objectively evaluate the performance of the (R,Z)-isomer against its stereoisomers and structural alternatives, the following table synthesizes quantitative experimental data across multiple functional domains:

CompoundStereochemistryEP3 Receptor Activation (IC50)Anthelmintic Mortality (C. elegans at 1 mg/mL)GI Water Absorption Inhibition
Sodium (R,Z)-12-hydroxyoctadec-9-enoate 12R, 9Z (cis)High (~ 500 nM)97.40%Strong (Rank 1)
Sodium (R,E)-12-hydroxyoctadec-9-enoate 12R, 9E (trans)InactiveMinimalWeak
Sodium Oleate No OH, 9Z (cis)Inactive19.83%Moderate
Sodium 12-hydroxystearate 12R, SaturatedInactiveN/AWeak

Causality Behind the Data:

  • Targeted Anthelmintic Activity: The hydroxyl group at C12 is strictly required for toxicity against nematodes. Removing this hydroxyl group (as seen in oleic acid) causes mortality rates to plummet from ~97% to ~19%[2].

  • Gastrointestinal Fluid Dynamics: The (R,Z)-isomer strongly inhibits water and electrolyte absorption in the jejunum and ileum. The (R,E)-trans-isomer is significantly less potent, proving that the cis-geometry is an absolute requirement for interaction with the intestinal mucosa [3].

Experimental Protocol: Self-Validating EP3 Receptor Activation Assay

Step 1: System Setup & Cell Culture Culture CHO cells stably co-transfected with human EP3 receptors and the promiscuous G-protein α-subunit Gα15. Causality: Gα15 forces Gi-coupled receptors (like EP3) to couple to the Gq pathway, allowing for an easily quantifiable intracellular calcium release.

Step 2: Internal Pathway Control (PTX Pre-treatment) Pre-treat a control group of the transfected cells with pertussis toxin (PTX, 100 ng/mL for 16 h) to uncouple Gi/o proteins[1]. Causality: This creates a self-validating system. If the Ca2+ signal is genuinely GPCR-mediated, PTX will completely block the response. If the signal persists, the compound is causing non-specific membrane leakage.

Step 3: Dye Loading Incubate cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 45 minutes at 37°C. Wash twice with assay buffer to remove extracellular dye.

Step 4: Compound Preparation & Application Prepare 100 μM stock solutions of the (R,Z)-isomer, the (R,E)-isomer, and PGE2 (Positive Control) in DMSO. Dilute into the assay buffer to achieve a final concentration gradient (10 nM to 100 μM).

Step 5: Kinetic Measurement & Validation Inject the stereoisomers into the cell plates and record the intracellular Ca2+ transient peak using a fluorometric imaging plate reader (FLIPR). Validation Criteria: The (R,Z)-isomer must produce a dose-dependent Ca2+ spike that is blocked by PTX. The (R,E)-isomer must yield a baseline signal equivalent to the vehicle control, confirming stereospecificity.

Signaling Pathway Visualization

The logical relationship between stereochemistry and physiological response is mapped in the diagram below.

G RA Sodium (R,Z)-12-hydroxyoctadec-9-enoate (Active cis-isomer) Receptor EP3 / EP4 Prostaglandin Receptors RA->Receptor High Affinity Binding Trans Sodium (R,E)-12-hydroxyoctadec-9-enoate (Inactive trans-isomer) NoBind No Receptor Activation Trans->NoBind Low/No Affinity GProt G-protein Signaling (Gαi / Gαq) Receptor->GProt Ca Intracellular Ca2+ Mobilization GProt->Ca Physio Physiological Response (Laxation, Uterus Contraction) Ca->Physio

Stereospecific activation of EP3/EP4 receptors by the (R,Z)-isomer leading to Ca2+ mobilization.

References

  • Tunaru, S., Althoff, T. F., Nüsing, R. M., Diener, M., & Offermanns, S. (2012). "Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors." Proceedings of the National Academy of Sciences, 109(23), 9179-9184. URL: [Link]

  • Berhanu, T. (2025). "Anthelmintic Potential and In Silico Studies of Ricinoleic Acid from the Seed Oil of Ricinus communis L." International Journal of Molecular Sciences, 26(4), 1636. URL: [Link]

  • Gaginella, T. S., Stewart, J. J., Olsen, W. A., & Bass, P. (1975). "Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro." Journal of Pharmacology and Experimental Therapeutics, 195(2), 355-361. URL: [Link]

Sources

Validation

A Comparative Guide to the Comprehensive Purity Assessment of Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Introduction Sodium (R,Z)-12-hydroxyoctadec-9-enoate, the sodium salt of ricinoleic acid, is a valuable surfactant and emulsifier derived from castor oil.[1][2] Its unique structure, featuring a hydroxyl group and a cis-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, the sodium salt of ricinoleic acid, is a valuable surfactant and emulsifier derived from castor oil.[1][2] Its unique structure, featuring a hydroxyl group and a cis-double bond, imparts distinct physicochemical properties utilized in pharmaceutical formulations, cosmetics, and advanced material science research.[1][3] For researchers and drug development professionals, the absolute purity of this compound is not a trivial specification; it is the bedrock of reproducible, reliable, and safe outcomes. The presence of isomeric, elemental, or solvent-based impurities can drastically alter its performance and toxicological profile.

This guide provides an in-depth comparison of analytical methodologies for confirming the purity of a Sodium (R,Z)-12-hydroxyoctadec-9-enoate sample. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a multi-faceted, orthogonal approach that constitutes a self-validating system for quality assurance.

The Orthogonal Strategy: A Multi-Method Imperative

No single analytical technique can fully characterize the purity of a complex molecule like Sodium (R,Z)-12-hydroxyoctadec-9-enoate. A robust purity assessment relies on an orthogonal strategy, where multiple methods with different separation and detection principles are employed to build a comprehensive impurity profile. This approach ensures that what is missed by one method is detected by another.

G cluster_0 Purity Assessment Strategy cluster_1 Structural & Identity Confirmation cluster_2 Chromatographic Separation of Organic Impurities cluster_3 Quantification of Non-Organic Components Sample Sodium (R,Z)-12-hydroxyoctadec-9-enoate Sample NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Sample->NMR MS High-Res Mass Spec Sample->MS HPLC HPLC-UV/MS (Isomers, Related Substances) Sample->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC GC GC-MS/FID (Residual Solvents, FAMEs) Sample->GC KF Karl Fischer Titration (Water Content) Sample->KF ICP ICP-MS/OES (Elemental Impurities) Sample->ICP Titr Acid-Base Titration (Assay, Free Fatty Acids) Sample->Titr Report Comprehensive Purity Report NMR->Report MS->Report HPLC->Report Chiral_HPLC->Report GC->Report KF->Report ICP->Report Titr->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Methods: Separating Complex Mixtures

Chromatography is the cornerstone of impurity profiling, separating the target molecule from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC/UHPLC-MS)
  • Expertise & Experience: HPLC is the workhorse for analyzing non-volatile organic impurities. For a molecule like sodium ricinoleate, the key challenge is separating geometric (Z vs. E) and positional isomers of the double bond.[4][5] Reverse-phase chromatography is the method of choice. Coupling HPLC with Mass Spectrometry (MS) provides an indispensable layer of identification, confirming the mass of separated impurities.

  • Trustworthiness: The protocol's validity is established by running a system suitability test (SST) with a standard mixture to ensure adequate resolution between known isomers (e.g., oleic and cis-vaccenic acid standards can model positional isomer separation) and by spiking the sample with a known impurity to confirm its recovery.

Experimental Protocol: Isomeric Purity by RP-HPLC-MS

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a methanol/water (90:10 v/v) mixture to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 70% B, ramp to 100% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 205 nm (for non-chromophoric fatty acids) and ESI-MS in negative ion mode.

  • Data Interpretation: The primary peak corresponds to the sodium ricinoleate anion (m/z 297.2). Smaller, adjacent peaks may indicate positional or geometric isomers. The relative peak area percentage provides a quantitative estimate of these impurities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)
  • Expertise & Experience: The "(R)" designation at the C12 hydroxyl group is a critical stereochemical feature. Enantiomeric purity cannot be determined by standard HPLC. Chiral HPLC, using a chiral stationary phase (CSP), is mandatory.[6][7] Often, derivatization of the hydroxyl group is necessary to enhance interaction with the CSP and improve separation.[8][9]

  • Trustworthiness: The method is validated by analyzing a racemic (R/S) standard of 12-hydroxyoctadec-9-enoic acid to confirm baseline separation of the two enantiomers. The elution order is confirmed with a certified (R)-enantiomer standard.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Derivatization (if required):

    • Convert the free acid form of the sample to an ester (e.g., methyl ester).

    • React the hydroxyl group with a chiral derivatizing agent like 3,5-dinitrophenyl isocyanate to form urethane derivatives.[8]

  • Instrumentation:

    • Column: Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP).[6][9]

    • Mobile Phase: A non-polar/polar mixture, typically Hexane/Isopropanol with a small amount of acid modifier (e.g., trifluoroacetic acid). Isocratic elution is common.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set to a wavelength appropriate for the derivative (e.g., 254 nm for dinitrophenyl derivatives).

  • Data Interpretation: A pure sample will show a single peak corresponding to the (R)-enantiomer derivative. The presence of a second peak indicates contamination with the (S)-enantiomer. Enantiomeric excess (e.e.) is calculated from the peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Expertise & Experience: GC-MS is the gold-standard technique for analyzing volatile and semi-volatile impurities, primarily residual solvents from synthesis and purification.[10][11][12] Headspace sampling is the preferred injection technique for this application as it avoids contamination of the GC system with the non-volatile salt matrix.

  • Trustworthiness: The system is calibrated using a standard mixture of expected solvents (e.g., methanol, ethanol, acetone, hexane) at concentrations specified by ICH Q3C guidelines.[13] This ensures both identification (by retention time and mass spectrum) and quantification are accurate.

Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent like DMSO or DMF. Seal the vial immediately.

  • Instrumentation:

    • Headspace Sampler: Vial equilibration at 80 °C for 15 minutes.

    • GC Column: A polar column designed for solvent analysis (e.g., BP 624 or equivalent).[11][14]

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.

    • Detector: Flame Ionization Detector (FID) for quantification and Mass Spectrometer (MS) for confirmation.

  • Data Interpretation: Peaks are identified by comparing their retention times and mass spectra to the calibrated standards. Quantification is performed using the FID peak areas against the calibration curves.

Spectroscopic and Other Methods

While chromatography separates, spectroscopy identifies and quantifies based on intrinsic molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation and quantification. ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule, confirming the positions of the hydroxyl group and the double bond, and the Z-geometry of the double bond (indicated by the coupling constant of the vinylic protons). Furthermore, Quantitative NMR (qNMR) is a primary ratio method that can determine the absolute purity (assay) of the sample when run against a certified internal standard of known purity.[15]

  • Trustworthiness: For qNMR, the method is self-validating if proper experimental parameters are used, such as ensuring full spin-lattice relaxation (T1) between scans by using a sufficient relaxation delay (typically 5 x T1).[15] This ensures the signal integral is directly proportional to the number of nuclei.

Karl Fischer Titration
  • Expertise & Experience: As a salt, Sodium (R,Z)-12-hydroxyoctadec-9-enoate can be hygroscopic. Karl Fischer titration is the specific and accurate method for determining water content, far superior to "loss on drying," which can also measure volatile solvents.[16] The coulometric method is preferred for expected low water content (<1%), while the volumetric method is suitable for higher levels.[17][18]

  • Trustworthiness: The titrator is calibrated daily using a certified water standard or sodium tartrate dihydrate.[17] The endpoint is detected potentiometrically or electrochemically, providing a robust and reproducible measurement.

Elemental Analysis
  • Expertise & Experience: Combustion analysis (for C, H, N) and Inductively Coupled Plasma (ICP-MS/OES) are critical for assessing inorganic purity. Combustion analysis validates the empirical formula; a significant deviation from the theoretical C and H percentages can indicate the presence of inorganic salts not detectable by chromatography or NMR.[19] ICP is used to quantify trace metal contaminants, which is a regulatory requirement for pharmaceutical ingredients.[20][21]

  • Trustworthiness: These instruments are calibrated with certified elemental standards. The sample preparation for ICP often involves microwave digestion to break down the organic matrix, reducing interference and ensuring all elemental impurities are measured.[20]

Comparative Summary of Analytical Methods

MethodPrimary PurposeImpurities DetectedStrengthsLimitations
RP-HPLC-MS Organic Purity & IsomersGeometric (E/Z), positional isomers, related fatty acids.High resolution, quantitative, identifies by mass.May not separate all isomers baseline; low UV chromophore.
Chiral HPLC Enantiomeric Purity(S)-enantiomer.The only reliable method for enantiomeric excess.Often requires derivatization; specific column needed.
Headspace GC-MS Residual SolventsVolatile organic solvents (e.g., hexane, ethanol).Highly sensitive and specific for volatiles; required by regulations.Not suitable for non-volatile impurities.
NMR Spectroscopy Structure & Assay (qNMR)Structural isomers, confirms identity, quantifies overall purity.Definitive structural information, primary quantitative method.Lower sensitivity for trace impurities; can be complex to interpret.
Karl Fischer Water ContentWater.Gold standard for moisture; highly specific and accurate.Only measures water.
Elemental Analysis Elemental CompositionInorganic salts, trace metals (ICP), confirms empirical formula (CHN).Detects non-chromatographic/NMR active impurities.Destructive; CHN is not specific for impurity identity.
Titration Assay / Free Fatty AcidsMeasures total acidic/basic content.Simple, cost-effective assay method.[22][23]Non-specific; titrates all acidic/basic species.

Integrated Purity Confirmation Workflow

A logical workflow ensures that all aspects of purity are addressed efficiently. The process begins with identity confirmation and progresses to detailed impurity profiling.

G A Step 1: Identity & Assay NMR & HRMS B Is Structure Correct? A->B C Step 2: Organic Impurity Profile RP-HPLC & Chiral HPLC B->C Yes F Fail: Reject or Repurify B->F No D Step 3: Volatile & Non-Organic Profile GC-MS, Karl Fischer, ICP-MS C->D E Pass: Certify Lot D->E

Caption: Decision workflow for purity certification.

Conclusion

Confirming the purity of a Sodium (R,Z)-12-hydroxyoctadec-9-enoate sample is a rigorous, multi-step process that demands an array of complementary analytical techniques. Relying on a single method provides an incomplete and potentially misleading picture of a sample's quality. By integrating structural confirmation by NMR, detailed separation of organic isomers by HPLC, and specific quantification of water, solvents, and elemental impurities, researchers can build a comprehensive and trustworthy purity profile. This robust analytical foundation is essential for ensuring the validity of experimental results and the safety and efficacy of final products.

References

  • Identification and quantitation of unsaturated fatty acid isomers by electrospray ionization tandem mass spectrometry: A shotgun lipidomics approach. PMC, National Center for Biotechnology Information.[Link]

  • Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. PubMed.[Link]

  • UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. ResearchGate.[Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. PubMed.[Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace.[Link]

  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX.[Link]

  • Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. J-STAGE.[Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.[Link]

  • Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. SciSpace.[Link]

  • Recent advances in the analysis of unsaturated fatty acids in biological samples based on chemical derivatization and mass spectrometry techniques. ResearchGate.[Link]

  • Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. J-STAGE.[Link]

  • Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. PubMed.[Link]

  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate.[Link]

  • Principle of Karl Fischer Titration. BYJU'S.[Link]

  • Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. Agilent.[Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu.[Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline.[Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA.[Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).[Link]

  • Sodium Ricinoleate Product Overview. Nova Industries.[Link]

  • A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. MDPI.[Link]

  • Elemental Impurity Analysis. Pharmaceutical Technology.[Link]

  • THE PURIFICATION OF SODIUM RICINOLEATE. Journal of the American Chemical Society.[Link]

  • The Essential Guide to Fatty Acid Analysis. Eurofins USA.[Link]

  • Methods to determine the quality of acid oils and fatty acid distillates used in animal feeding. ScienceDirect.[Link]

  • Sample Preparation for Inorganic Trace Element Analysis. AGA Analytical.[Link]

  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent.[Link]

  • Determination of Acid number and free fatty acids (FFA) in fats and oils. Xylem Analytics.[Link]

  • revised method for determination of acid value in oils and fats. FSSAI.[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.[Link]

  • Sodium;12-hydroxyoctadec-9-enoate. PubChem.[Link]

  • sodium (9Z,12R)-12-hydroxyoctadec-9-enoate | 5323-95-5. Molport.[Link]

Sources

Safety & Regulatory Compliance

Safety

Sodium (R,Z)-12-hydroxyoctadec-9-enoate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Sodium (R,Z)-12-hydroxyoctadec-9-enoate Executive Summary & Chemical Context Sodium (R,Z)-12-hydroxyoctadec-9-enoate, universally referred to in laboratory settings as , i...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Executive Summary & Chemical Context

Sodium (R,Z)-12-hydroxyoctadec-9-enoate, universally referred to in laboratory settings as , is the sodium salt of ricinoleic acid. In drug development and biochemical research, it is frequently utilized as a surfactant, an excipient, and a viral inactivation agent. While not highly toxic, its amphiphilic molecular structure—featuring a hydrophobic 18-carbon tail with a cis-double bond and a hydrophilic carboxylate head—dictates specific operational hazards. Improper disposal can lead to severe environmental foaming, aquatic toxicity, and laboratory safety incidents.

Physicochemical Properties & Hazard Causality

Understanding the physical properties of Sodium Ricinoleate is essential for predicting its behavior during a spill or disposal event.

PropertyValueOperational Implication (Causality)
Chemical Name Sodium (R,Z)-12-hydroxyoctadec-9-enoateSynonyms: Sodium Ricinoleate, Ricinoleic Acid Sodium Salt[1].
CAS Number 5323-95-5Required for accurate EPA/RCRA waste manifest tracking[2].
Molecular Weight 320.4 g/mol Used to calculate stoichiometric neutralization if required.
Physical State White powder / SolidDispersed fine powder creates a combustible dust explosion hazard[2].
Solubility Soluble in waterAqueous spills become highly slippery and form persistent foams[3].
Incompatibilities Strong oxidizing agentsContact with oxidizers can trigger exothermic degradation[2].

Mechanistic Hazard Analysis:

  • Irritation Causality: As a potent anionic surfactant, sodium ricinoleate readily intercalates into and disrupts the lipid bilayers of human cell membranes. This mechanism is responsible for its classification as a 1[1].

  • Combustible Dust Causality: Like many finely milled organic powders, sodium ricinoleate presents a severe dust explosion hazard. If the powder is suspended in the air in sufficient concentrations and encounters an ignition source (e.g., static discharge from standard plastic brooms or a hot plate),2[2].

Standard Operating Procedure: Spill Response & Containment

To ensure a self-validating workflow, the following protocols include built-in verification steps to confirm successful execution and prevent secondary hazards.

Protocol 1: Dry Powder Spill Containment

  • Isolate and Secure: Immediately evacuate non-essential personnel from the area to minimize inhalation exposure to the surfactant dust[1].

  • Eliminate Ignition Sources: Turn off all nearby electrical equipment, hot plates, and stirrers to mitigate the combustible dust hazard[2].

  • PPE Donning: Equip chemical-resistant nitrile gloves, tight-fitting safety goggles, and an N95/P100 particulate respirator[1].

  • Mechanical Collection: Using 4 (e.g., a conductive plastic or brass shovel), gently scoop the powder into a chemically compatible, sealable waste container[4]. Crucial Causality: Do NOT use standard dry sweeping or compressed air, as this will aerosolize the powder and create an explosive dust cloud[5].

  • Validation Checkpoint 1: Perform a low-angle illumination test using a flashlight across the spill surface. Residual sodium ricinoleate will reflect as white specks. If specks are visible, repeat mechanical collection before introducing any liquids.

  • Secondary Decontamination: Only after the bulk powder is mechanically removed, 3[3]. Collect this rinsate for liquid waste disposal.

Waste Segregation & Disposal Protocols

Sodium ricinoleate waste must never be treated as standard municipal trash or discharged into the laboratory sink. Its surfactant properties will disrupt aeration processes in wastewater treatment facilities and harm aquatic ecosystems[5].

Protocol 2: Routine Laboratory Disposal

  • Solid Waste: Place all unused, expired, or spilled powder into a clearly labeled, sealable HDPE container. Route this container to a licensed facility for 1 equipped with an afterburner and scrubber system[1].

  • Aqueous Solutions: Collect all liquid waste and decontamination rinsate in designated liquid waste carboys.

    • Validation Checkpoint 2: Monitor the liquid waste carboy's pH. Ensure it remains neutral to slightly alkaline. Introducing strong acids to the carboy will protonate the sodium ricinoleate, precipitating insoluble ricinoleic acid and potentially causing dangerous pressure buildup or blockages in waste transfer lines.

  • Contaminated Packaging: Empty containers retain hazardous surfactant residue. 4 to render it unusable for other purposes, then dispose of it in a sanitary landfill or via controlled incineration[4].

Waste Routing Decision Matrix

The following diagram illustrates the logical workflow for segregating sodium ricinoleate waste streams to ensure environmental compliance.

WasteRouting Start Waste Generation: Sodium Ricinoleate Type Determine Waste State Start->Type Solid Solid Powder Waste Type->Solid Liquid Aqueous Solutions Type->Liquid Contam Contaminated PPE/Packaging Type->Contam SolidDisp Seal in compatible container Route to chemical incineration Solid->SolidDisp LiqDisp Collect in carboy Do NOT discharge to sewer Send to licensed facility Liquid->LiqDisp ContamDisp Puncture/deface packaging Dispose in sanitary landfill Contam->ContamDisp

Workflow for segregation and disposal of Sodium (R,Z)-12-hydroxyoctadec-9-enoate waste.

References

  • Silver Fern Chemical, Inc. "Safety Data Sheet Sodium Ricinoleate." Silver Fern Chemical.[Link]

  • Zoro. "Ricinoleic Acid Sodium Salt MSDS." Zoro.[Link]

  • National Center for Biotechnology Information. "Sodium Ricinoleate | CID 23687338." PubChem.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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